1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-4-9(14,5-10)6(11)12/h14H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVBVTZAIHSJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035351-06-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, a valuable building block in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Introduction: The Significance of Constrained Scaffolds
In the realm of medicinal chemistry, the use of conformationally constrained scaffolds is a powerful strategy for enhancing binding affinity, selectivity, and metabolic stability of drug candidates. Azetidine rings, as saturated four-membered heterocycles, introduce a rigid, three-dimensional element into molecular structures. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (Boc-3-OH-Aze-3-COOH) is a particularly noteworthy example, incorporating a quaternary center with both hydroxyl and carboxylic acid functionalities. This arrangement provides multiple vectors for chemical elaboration, making it an attractive starting point for creating novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a wide range of synthetic transformations, particularly in peptide and small molecule synthesis.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and purification. While extensive experimental data for this specific molecule is not widely published, we can compile predicted values and draw insights from closely related analogs.
Table 1: Physicochemical Properties of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid and Related Analogs
| Property | 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine |
| CAS Number | 1035351-06-4[2] | 142253-55-2[3] | 141699-55-0[4] |
| Molecular Formula | C₉H₁₅NO₅[2] | C₉H₁₅NO₄[3] | C₈H₁₅NO₃[4] |
| Molecular Weight | 217.22 g/mol [2] | 201.22 g/mol [3] | 173.21 g/mol [4] |
| Appearance | Solid (Predicted) | White to Almost white powder to crystal | White to Almost white powder to crystal[4] |
| Melting Point | Not available | 103.0 to 107.0 °C | 43.0 to 47.0 °C[4] |
| Boiling Point | 371.3 ± 42.0 °C (Predicted)[2] | Not available | Not available |
| Density | 1.384 ± 0.06 g/cm³ (Predicted)[2] | Not available | Not available |
| LogP (XLogP3) | -0.3 (Predicted)[2] | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 87.07 Ų[2] | 66.8 Ų | 49.8 Ų |
Solubility Profile
Acidity (pKa)
The pKa of the carboxylic acid group is a critical parameter for reaction design, particularly in couplings and extractions. While an experimental value for this specific compound is not published, it is expected to be in the typical range for α-hydroxy, α-amino acid derivatives. The pKa of carboxylic acids generally falls between 4 and 5.[6] The electron-withdrawing effect of the adjacent hydroxyl group and the azetidine ring may slightly influence this value.
Spectroscopic Characterization (Expected)
Detailed spectral analysis is essential for confirming the identity and purity of the compound. Below are the expected spectroscopic features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the azetidine ring will likely appear as multiplets in the 3.5-4.5 ppm region, with their exact shifts and coupling patterns depending on the ring conformation. The hydroxyl and carboxylic acid protons will present as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the nine carbon atoms. Key expected chemical shifts include:
-
Carbonyl (C=O) of the Boc group: ~155 ppm.
-
Quaternary carbon of the Boc group: ~80 ppm.
-
Quaternary carbon of the azetidine ring (C3): ~70-80 ppm, shifted downfield by the hydroxyl and carboxyl groups.
-
Methylene carbons of the azetidine ring (C2, C4): ~50-60 ppm.
-
Methyl carbons of the Boc group: ~28 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and C-N bonds.[10][11][12][13]
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which will likely overlap with the C-H stretching region.[13]
-
O-H Stretch (Alcohol): This may be observed as a sharper band around 3300-3500 cm⁻¹ if not obscured by the carboxylic acid O-H.
-
C=O Stretch (Carboxylic Acid & Boc Group): Strong, sharp absorptions are anticipated between 1680-1760 cm⁻¹. It is possible that the two carbonyl stretches will overlap or appear as a broadened peak.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 218.10 and the sodiated adduct [M+Na]⁺ at m/z 240.08 in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 216.08 would be observed.
Synthesis and Reactivity
Proposed Synthetic Pathway
A practical synthesis for this molecule is not explicitly detailed in publicly available literature. However, a logical and robust approach would involve the Boc-protection of a suitable precursor, 3-hydroxyazetidine-3-carboxylic acid. This precursor itself is a specialty chemical. The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[14][15]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve 3-hydroxyazetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Boc-Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄). Extract the product into an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product.
Chemical Reactivity
The molecule possesses three primary reactive sites: the carboxylic acid, the tertiary alcohol, and the Boc-protected amine.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., using coupling reagents like HATU or EDC), and reduction.
-
Tertiary Alcohol: The hydroxyl group can be acylated, alkylated, or potentially used in other nucleophilic additions, although its tertiary nature may introduce steric hindrance.
-
Boc Group: The Boc protecting group is stable under a wide variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine, which can then be further functionalized.
Caption: Reactivity map of the title compound.
Applications in Drug Discovery
This molecule serves as a constrained, non-natural amino acid analog. Its incorporation into peptides or small molecules can enforce specific conformations, which can be beneficial for receptor binding. The azetidine scaffold is found in several approved drugs, highlighting its utility in improving pharmacokinetic properties.[16]
Potential applications include:
-
Peptidomimetics: Replacing natural amino acids to create more stable and potent peptide-based drugs.
-
Scaffold for Library Synthesis: The multiple functional groups allow for diverse chemical modifications, making it an ideal core for combinatorial library synthesis.
-
Carboxylic Acid Bioisosteres: The core structure can be considered in the design of bioisosteres for other acidic functional groups.[17][18]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is not widely available. However, based on the GHS classifications of structurally similar compounds such as 1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid and 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid, the following hazards should be anticipated:[19]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
-
PubChem. 1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
University of Calgary. IR: carboxylic acids. [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
- Google Patents. The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]
-
Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. [Link]
-
ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Reddit. carboxylic acid solubility + TLC. [Link]
Sources
- 1. 887591-62-0|1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]
- 4. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine | 141699-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. echemi.com [echemi.com]
- 14. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. 1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid | C11H19NO5 | CID 71779240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: 1-Boc-3-hydroxyazetidine-3-carboxylic acid
The following technical guide details the structural, synthetic, and application-based profile of 1-Boc-3-hydroxyazetidine-3-carboxylic acid , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is a highly functionalized, four-membered heterocyclic amino acid derivative.[1][2] It serves as a critical scaffold in drug discovery, particularly for introducing conformational constraints into peptide backbones and acting as a bioisostere for serine or hydroxyproline.[2] Its unique gem-disubstituted structure at the C3 position creates a rigidified geometry that can lock bioactive conformations, enhancing potency and metabolic stability in target ligands (e.g., Lactivicin analogs, mGAT4 inhibitors).[2]
Nomenclature and Structural Analysis
IUPAC Designation
Systematic Name: 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid Synonyms: [1][2]
Structural Logic & Chirality
The molecule consists of an azetidine ring (4-membered nitrogen heterocycle) protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.[1][2] The C3 position is fully substituted with both a hydroxyl group (-OH) and a carboxylic acid (-COOH).[1][2]
-
Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen and C3 atoms, bisecting the C2-C4 bond angle. Consequently, despite the quaternary center at C3, the molecule is achiral in its ground state because the two adjacent ring carbons (C2 and C4) are identical methylene groups.[2]
-
Conformation: The azetidine ring typically adopts a puckered conformation to relieve torsional strain.[2] The bulky Boc group and the gem-disubstitution at C3 impose significant steric constraints, making this scaffold ideal for restricting the conformational space of peptides.
Physicochemical Profile (Predicted)
| Property | Value (Approximate) | Note |
| Formula | C₉H₁₅NO₅ | |
| Molecular Weight | 217.22 g/mol | |
| pKa (Acid) | ~3.5 - 4.0 | Inductive effect of OH and N-Boc lowers pKa relative to acetic acid.[1][2][4] |
| pKa (Alcohol) | ~13.5 - 14.5 | Typical secondary alcohol range.[1][2] |
| LogP | ~0.5 - 1.2 | Amphiphilic due to Boc (lipophilic) and Acid/OH (hydrophilic).[1][2] |
| Appearance | White to Off-White Solid | Crystalline or powder form.[1][2] |
Synthesis and Manufacturing
The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain.[2] The most robust route proceeds via the cyanohydrin intermediate derived from the corresponding ketone.
Retrosynthetic Analysis
The logical precursor is 1-Boc-3-azetidinone (CAS: 398489-26-4).[1][2] The transformation requires nucleophilic attack at the carbonyl carbon to introduce the carbon scaffold of the acid, followed by hydrolysis.
Figure 1: Synthetic pathway from azetidinone to the target hydroxy-acid.[2]
Step-by-Step Protocol
Note: This protocol is synthesized from standard methodologies for alpha-hydroxy acid formation from ketones (e.g., WO2013/96771).[1][2]
Step 1: Formation of the Cyanohydrin [2]
-
Reagents: 1-Boc-3-azetidinone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, catalytic).[1][2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Procedure: Dissolve the ketone in anhydrous DCM under Nitrogen. Add ZnI₂ followed by slow addition of TMSCN at 0°C. Stir at room temperature for 4–12 hours.
-
Mechanism: The cyanide ion attacks the carbonyl carbon, forming a stable silyl-protected cyanohydrin.[2]
Step 2: Hydrolysis and Reprotection
-
Hydrolysis: The nitrile (-CN) must be converted to the acid (-COOH).[1][2] This typically requires strong acid (conc.[1][2] HCl) and heat.
-
Critical Note: Strong acid will likely remove the Boc group.[2]
-
-
Deprotection/Hydrolysis Sequence: Reflux the cyanohydrin in 6N HCl for 4–6 hours. This yields the 3-hydroxyazetidine-3-carboxylic acid hydrochloride salt .[1][2]
-
Reprotection: To regain the target molecule:
Yield: Optimization of the hydrolysis step is crucial, as decarboxylation or elimination can occur.[2] Typical yields for the 2-step sequence range from 40-60%.[1][2]
Applications in Medicinal Chemistry
Conformational Constraint in Peptides
The azetidine ring is a "constrained" analog of proline and alanine.[2]
-
Alpha-Methyl Replacement: The 3-hydroxy-3-carboxy motif mimics an alpha-hydroxy amino acid.[1][2]
-
Backbone Rigidity: Incorporating this unit into a peptide chain severely restricts the
and torsion angles, potentially locking the peptide into a bioactive turn or helix conformation.
Bioisosterism
-
Serine Isostere: The 3-hydroxy group mimics the side chain of serine, but with restricted rotation.[2] This is valuable for probing hydrogen bonding interactions in enzyme active sites.[1][2]
-
Lactivicin Analogs: Research indicates this scaffold is used in the synthesis of Lactivicin derivatives, a class of non-beta-lactam antibiotics that target penicillin-binding proteins (PBPs).[1][2] The rigid azetidine core positions the warhead for optimal covalent bonding with the enzyme.
Key Research Areas
-
Neurology: Development of GABA uptake inhibitors (e.g., mGAT4) where the zwitterionic amino acid core is essential for transport recognition.[2]
References
-
WO2013/96771 A1 . Lactivicin Analogues and Methods of Use Thereof. World Intellectual Property Organization.[1][2] (Describes the synthesis of Compound 23, the target acid). Link
-
PubChem Compound Summary . 1-Boc-3-azetidinone (Precursor). National Center for Biotechnology Information.[1][2] Link[2]
-
ChemicalBook . 1-Boc-3-hydroxyazetidine (Alcohol Analog). (Provided for structural comparison). Link
-
Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018) .[2] Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. (General methodology for azetidine acids). Link
Sources
- 1. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
An In-depth Technical Guide to the pH Stability of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid in Modern Drug Discovery
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is a non-canonical amino acid that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional azetidine core offers a unique conformational constraint that is highly sought after in the design of novel therapeutics, particularly in the realm of peptides and small molecule inhibitors. The incorporation of this motif can lead to improved potency, selectivity, and pharmacokinetic properties. However, the successful development of drug candidates containing this building block is contingent on a thorough understanding of its chemical stability. This guide provides a comprehensive technical overview of the anticipated pH stability of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid and a detailed experimental framework for its assessment.
Molecular Structure and Inherent Stability Considerations
The stability of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is governed by the interplay of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group, the strained azetidine ring, and the geminal hydroxy and carboxylic acid functionalities.
-
The Boc Protecting Group: The tert-butoxycarbonyl group is a widely used amine protecting group, known for its general stability to a wide range of nucleophilic and basic conditions.[1] However, it is susceptible to cleavage under acidic conditions via a carbocationic mechanism.[1][2] The rate of this cleavage is highly dependent on the acid concentration and the specific molecular context.[3][4]
-
The Azetidine Ring: Azetidines, as four-membered heterocyclic rings, possess inherent ring strain. While more stable than their three-membered aziridine counterparts, they can be susceptible to ring-opening reactions, particularly under harsh conditions or when activated by adjacent functional groups. However, studies on related 3-hydroxyazetidine amides have demonstrated long-term stability at both acidic and neutral pH, suggesting a degree of resilience for this core structure.[5]
-
Geminal Hydroxy and Carboxylic Acid Groups: The presence of a hydroxyl and a carboxylic acid group on the same carbon (a tertiary α-hydroxy acid motif) can influence the molecule's reactivity. This arrangement could potentially facilitate decarboxylation or other rearrangements under certain stress conditions.
Predicted pH-Dependent Degradation Pathways
A critical aspect of pre-clinical drug development is the forced degradation study, which aims to identify potential degradation products and pathways under various stress conditions, including a range of pH values.[6][7][8] Based on the known chemistry of the functional groups in 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, we can hypothesize the following degradation profiles:
Acidic Conditions (pH < 4)
The primary degradation pathway under acidic conditions is anticipated to be the cleavage of the Boc protecting group.[2][9] This reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free 3-hydroxyazetidine-3-carboxylic acid. The kinetics of this deprotection can exhibit a second-order dependence on the acid concentration.[3][4]
Caption: Predicted Acid-Catalyzed Degradation Pathway.
Neutral Conditions (pH 6-8)
Under neutral pH, 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is expected to exhibit its greatest stability. The Boc group is stable at neutral pH, and the azetidine ring, as suggested by related structures, is also anticipated to be resilient.[5] Significant degradation is not expected under typical processing and storage conditions at neutral pH.
Basic Conditions (pH > 9)
The Boc group is generally stable to basic conditions.[1] However, the strained azetidine ring, particularly with electron-withdrawing groups, could be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening products. The exact nature of these products would require experimental characterization.
Caption: Hypothesized Base-Mediated Degradation Pathway.
Experimental Protocol for pH Stability Assessment
A well-designed pH stability study is crucial for determining the degradation profile and kinetics of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid. The following protocol outlines a robust approach.
Materials and Reagents
-
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH2PO4), analytical grade
-
Sodium phosphate dibasic (Na2HPO4), analytical grade
-
Boric acid (H3BO3), analytical grade
-
Potassium chloride (KCl), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, HPLC grade (e.g., Milli-Q)
Buffer Preparation
Prepare a series of buffers covering a wide pH range. For example:
-
pH 1.2: 0.1 M HCl
-
pH 4.5: 0.1 M Acetate buffer
-
pH 6.8: 0.1 M Phosphate buffer
-
pH 7.4: 0.1 M Phosphate buffer
-
pH 9.0: 0.1 M Borate buffer
-
pH 12.0: 0.1 M NaOH
Verify the pH of each buffer with a calibrated pH meter.
Sample Preparation and Stress Conditions
-
Prepare a stock solution of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Rationale: This minimizes the impact of the initial solvent on the final buffer pH.
-
Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect samples from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately neutralize the acidic and basic samples to quench the degradation reaction. For example, acidic samples can be neutralized with an equivalent amount of NaOH, and basic samples with HCl. Rationale: This prevents further degradation during sample storage and analysis.
-
Store the quenched samples at a low temperature (e.g., -20°C) until analysis.
Caption: Experimental Workflow for pH Stability Study.
Analytical Methodology
A stability-indicating analytical method is required to separate the parent compound from its degradation products. A reversed-phase HPLC method coupled with UV and mass spectrometric detection (HPLC-UV/MS) is highly recommended.
-
Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent peak from any degradants. For example, start with 5% B and ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
UV Detection: Monitor at a wavelength where the carboxylic acid or the carbamate shows some absorbance (e.g., ~210 nm).[10]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect the parent compound and elucidate the structure of any degradation products.
Rationale: HPLC provides the necessary separation, UV detection offers quantitative data, and mass spectrometry provides mass information for the identification of unknown degradants.[11]
Data Analysis and Interpretation
-
Quantification: Calculate the percentage of the parent compound remaining at each time point using the peak area from the HPLC-UV chromatogram.
-
Degradation Kinetics: Plot the natural logarithm of the percentage of the parent compound remaining versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
Half-Life (t1/2): Calculate the half-life of the compound at each pH using the formula: t1/2 = 0.693 / k.
-
Degradant Identification: Analyze the mass spectral data to propose structures for the observed degradation products. For example, a loss of 100 Da would be consistent with the loss of the Boc group.
Summary of Expected Quantitative Data
The results of the pH stability study can be effectively summarized in a table for easy comparison.
| pH | Temperature (°C) | Rate Constant (k, hr⁻¹) (Predicted) | Half-Life (t₁/₂, hr) (Predicted) | Major Degradation Product(s) (Predicted) |
| 1.2 | 40 | High | Short | 3-Hydroxyazetidine-3-carboxylic acid (Boc cleavage) |
| 4.5 | 40 | Low | Long | Minimal degradation |
| 6.8 | 40 | Very Low / Negligible | Very Long | No significant degradation |
| 7.4 | 40 | Very Low / Negligible | Very Long | No significant degradation |
| 9.0 | 40 | Low to Moderate | Moderate to Long | Potential ring-opening products |
| 12.0 | 40 | Moderate to High | Short to Moderate | Potential ring-opening products |
Conclusion and Strategic Implications
A thorough understanding of the pH stability of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is paramount for its successful application in drug development. This guide provides a predictive framework and a detailed experimental protocol to systematically evaluate its stability profile. The anticipated lability of the Boc group under strongly acidic conditions and the potential for ring-opening under strongly basic conditions are key considerations for formulation development, process chemistry, and storage. By executing a robust pH stability study as outlined, researchers can generate the critical data needed to de-risk development programs and unlock the full potential of this valuable synthetic building block.
References
-
Glawar, A. F., Jenkinson, S. F., Thompson, A. L., Nakagawa, S., Kato, A., Butters, T. D., & Fleet, G. W. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8(4), 658–666. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114232. [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]
-
Saito, K., & Yamane, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4838. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. ajrconline.org [ajrconline.org]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Boc-3-hydroxyazetidine-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of novel chemical entities are paramount to their success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 1-Boc-3-hydroxyazetidine-3-carboxylic acid, a functionalized azetidine derivative, represents a class of building blocks increasingly utilized in medicinal chemistry due to their unique three-dimensional structures. The strained four-membered ring of azetidines can impart favorable properties to drug candidates.[1] However, the successful application of this promising scaffold is contingent on a thorough understanding of its solubility characteristics.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of 1-Boc-3-hydroxyazetidine-3-carboxylic acid in organic solvents. Moving beyond a mere compilation of data, this document delves into the theoretical underpinnings of its solubility, offers a robust experimental framework for its determination, and discusses the key factors that modulate its behavior in various solvent systems. As a Senior Application Scientist, the aim is to equip you with both the foundational knowledge and the practical tools to confidently navigate the challenges associated with the solubility of this and similar complex molecules.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 1-Boc-3-hydroxyazetidine-3-carboxylic acid possesses a unique combination of functional groups that dictate its interactions with different solvents:
-
The Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. The inherent ring strain of the azetidine ring can influence its reactivity and intermolecular interactions.[1] The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group.
-
The tert-Butyloxycarbonyl (Boc) Group: A bulky, lipophilic protecting group that significantly increases the non-polar character of the molecule. This group is known to be stable under most nucleophilic and basic conditions.[2]
-
The Hydroxyl Group (-OH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor.
-
The Carboxylic Acid Group (-COOH): A highly polar, acidic group that is also a potent hydrogen bond donor and acceptor. The presence of both acidic and basic (the nitrogen of the azetidine ring, though protected) functionalities can lead to zwitterionic character in certain conditions, which can complicate solubility behavior.[3]
The interplay of the lipophilic Boc group with the polar hydroxyl and carboxylic acid functionalities results in a molecule with a distinct amphiphilic nature. This duality suggests that its solubility will be highly dependent on the polarity of the solvent.
Computed Physicochemical Properties of a Close Analog (1-Boc-azetidine-3-carboxylic acid):
| Property | Value | Source |
| Molecular Weight | 201.22 g/mol | [4] |
| XLogP3 | 0.4 | [4] |
| Topological Polar Surface Area | 66.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Note: These properties are for the analog lacking the 3-hydroxy group. The presence of the hydroxyl group in the target molecule would be expected to decrease the XLogP3 value and increase the topological polar surface area and hydrogen bond donor count, thereby enhancing its polar character.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding can be gained by considering the specific intermolecular forces at play:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the hydroxyl and carboxylic acid groups of the solute. The alkyl portion of the alcohol can interact with the lipophilic Boc group. Therefore, good solubility is anticipated in these solvents. Indeed, the related compound 1-N-Boc-3-hydroxyazetidine is soluble in methanol.[5]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and carboxylic acid protons. They also possess significant polarity to solvate the polar regions of the molecule. Boc-protected amino acid ionic liquids have been shown to be miscible in these types of solvents.[6]
-
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These solvents are unlikely to be effective at solvating the highly polar hydroxyl and carboxylic acid groups, leading to poor solubility. The immiscibility of Boc-protected amino acid ionic liquids in hexane and diethyl ether supports this prediction.[6]
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane (DCM)): The solubility in these solvents will be a delicate balance between the favorable interactions with the Boc group and the unfavorable interactions with the polar functionalities.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of 1-Boc-3-hydroxyazetidine-3-carboxylic acid:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8] This relationship should be experimentally verified for this specific compound.
-
pH: The carboxylic acid moiety is ionizable. In the presence of a base, it will be deprotonated to form a carboxylate salt, which is generally more soluble in polar solvents. Conversely, in highly acidic conditions, the nitrogen of the azetidine ring (if it were not Boc-protected) could be protonated. The Boc-protecting group is generally stable to base but can be removed under acidic conditions.[2] The pH of the solution can therefore have a profound effect on solubility.[7][8]
-
Solid-State Properties: The crystalline form (polymorphism) of the solid material can influence its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.[9]
-
Particle Size: Decreasing the particle size of the solid increases the surface area available for solvation, which can increase the rate of dissolution, although it does not affect the thermodynamic equilibrium solubility.[7]
Experimental Determination of Solubility: A Standardized Protocol
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for obtaining reliable data.[10][11][12]
Materials and Equipment
-
1-Boc-3-hydroxyazetidine-3-carboxylic acid (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO, ethyl acetate, DCM, toluene, hexane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a stock solution of 1-Boc-3-hydroxyazetidine-3-carboxylic acid of known concentration in a solvent in which it is freely soluble (e.g., methanol or DMSO).
-
From this stock solution, prepare a series of calibration standards by serial dilution.
-
-
Solubility Measurement:
-
Add an excess amount of solid 1-Boc-3-hydroxyazetidine-3-carboxylic acid to a series of vials. A visual confirmation of undissolved solid should be present at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, visually inspect the vials to ensure that excess solid remains.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter compatible with the organic solvent.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by a validated HPLC method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the calibration standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the solubility of 1-Boc-3-hydroxyazetidine-3-carboxylic acid in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format.
Table 1: Solubility of 1-Boc-3-hydroxyazetidine-3-carboxylic Acid in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | < 1 | Very Slightly Soluble |
| Dichloromethane | 3.1 | 5-10 | Slightly Soluble |
| Ethyl Acetate | 4.4 | 10-20 | Soluble |
| Acetonitrile | 5.8 | 30-50 | Freely Soluble |
| Ethanol | 4.3 | > 100 | Very Soluble |
| Methanol | 5.1 | > 100 | Very Soluble |
| DMSO | 7.2 | > 100 | Very Soluble |
The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
The interpretation of this data should correlate the observed solubilities with the theoretical principles discussed earlier. For instance, high solubility in polar protic and aprotic solvents would be expected, while poor solubility in non-polar solvents would be consistent with the molecular structure.
Troubleshooting and Advanced Considerations
-
Supersaturation: Be aware of the potential for forming supersaturated solutions, especially when using temperature variation methods. The shake-flask method at a constant temperature is designed to determine thermodynamic equilibrium solubility and minimize this risk.[10]
-
Compound Stability: Verify the stability of 1-Boc-3-hydroxyazetidine-3-carboxylic acid in the chosen solvents over the duration of the experiment. Degradation can lead to erroneous solubility measurements.
-
Co-solvents: For formulation development, investigating the solubility in co-solvent systems can be highly valuable. The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds.[9]
-
High-Throughput Screening: For early-stage drug discovery, miniaturized and automated versions of solubility assays can be employed to screen a larger number of solvent systems or formulation compositions.[11]
Conclusion
A comprehensive understanding of the solubility of 1-Boc-3-hydroxyazetidine-3-carboxylic acid is essential for its effective utilization in research and drug development. This guide has provided a detailed overview of the molecular features influencing its solubility, the theoretical principles governing its behavior in organic solvents, and a robust, step-by-step protocol for its experimental determination. By combining theoretical insights with rigorous experimental practice, researchers can generate the high-quality solubility data necessary to advance their scientific objectives and accelerate the development of new therapeutics.
References
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Solubility of Things. Azetidine-2,4-dicarboxylic acid. [Link]
-
National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Wikipedia. Azetidine. [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]
-
Reddit. carboxylic acid solubility + TLC. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 6. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. raytor.com [raytor.com]
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid as a non-proteinogenic amino acid
The following technical guide details the properties, synthesis, and application of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (Boc-3-hydroxyazetidine-3-carboxylic acid).
This guide is structured for drug discovery scientists and peptide chemists, focusing on its role as a conformationally constrained
Classification: Non-Proteinogenic Cyclic
Executive Summary & Structural Significance
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is a highly specialized gem-disubstituted azetidine . Unlike the more common azetidine-2-carboxylic acid (a proline homologue) or azetidine-3-carboxylic acid, this molecule features a quaternary center at the C3 position, bearing both a hydroxyl group and a carboxylic acid.
Core Value Proposition in Drug Design
-
Conformational Locking: The four-membered azetidine ring imposes severe conformational constraints on the peptide backbone, significantly reducing the entropic penalty upon receptor binding.
-
-Amino Acid Scaffold: As a
-amino acid (the amine is at position 1, the carboxyl at position 3), it introduces a specific spatial extension in the peptide chain, often inducing unique secondary structures like 14-helices or specific turn motifs that resist proteolysis. -
Geminal Functionalization: The C3-hydroxyl group provides a handle for further derivatization (e.g., glycosylation, etherification) or intramolecular H-bonding interactions that can stabilize bioactive conformations.
Physicochemical Profile
The following data summarizes the core properties relevant to synthetic planning.
| Property | Specification | Notes |
| Molecular Formula | Includes N-Boc protection.[2][3] | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccated conditions. |
| pKa (COOH) | ~3.5 - 3.8 (Predicted) | Acidic due to inductive effect of the ring and |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar hydrocarbons (Hexane). |
| Stability | Stable at | Avoid strong acids (removes Boc) unless intended. |
Synthetic Methodology
The synthesis of this gem-disubstituted scaffold typically proceeds via the functionalization of N-Boc-azetidin-3-one . Unlike the Bucherer-Bergs reaction (which yields amino-hydantoins), the target here is a hydroxy-acid , requiring a cyanohydrin intermediate.
Primary Route: Cyanohydrin Synthesis & Hydrolysis
This protocol avoids the formation of the amino-derivative and selectively installs the hydroxyl group.
Step 1: Cyanohydrin Formation
The ketone (N-Boc-azetidin-3-one) is treated with Trimethylsilyl cyanide (TMSCN) to form the silylated cyanohydrin. This is safer and higher-yielding than using HCN gas.
-
Reagents: N-Boc-azetidin-3-one, TMSCN, catalytic
(Lewis Acid). -
Conditions: DCM,
to RT, 2-4 hours. -
Mechanism: Lewis acid activates the ketone; cyanide attacks the carbonyl carbon.
Step 2: Nitrile Hydrolysis
The nitrile group is hydrolyzed to the carboxylic acid.
-
Reagents: Concentrated HCl (followed by Boc re-protection) OR Alkaline Hydrolysis (
). -
Note: Acidic hydrolysis will remove the N-Boc group. If the final product requires N-Boc, a re-protection step (
) is mandatory immediately after hydrolysis.
Visualized Workflow (DOT)
Caption: Figure 1. Synthesis of 1-Boc-3-hydroxyazetidine-3-carboxylic acid via the cyanohydrin route.
Application in Peptide Synthesis (SPPS)
Integrating this amino acid into Solid Phase Peptide Synthesis (SPPS) requires specific handling due to the steric hindrance at the quaternary carbon and the presence of the free hydroxyl group.
Strategic Considerations
-
Coupling Efficiency: The quaternary center at C3 makes the carboxylic acid sterically hindered. Standard coupling reagents (HBTU/HATU) may be slow.
-
Recommendation: Use HATU/HOAt with DIEA in DMF. Double coupling (2x 2 hours) is often required.
-
-
Hydroxyl Protection: The C3-hydroxyl group can participate in intermolecular esterification (polymerization) during activation.
-
Protocol: For long peptides, use the O-protected version (e.g., 3-(tert-butyldimethylsilyloxy) or 3-benzyloxy) if available.
-
Alternative: If using the free OH, keep activation times short to minimize side reactions.
-
-
Fmoc vs. Boc Strategy:
-
This guide focuses on the N-Boc derivative.[2] This is compatible with Boc/Benzyl SPPS (TFA cleavage removes Boc).
-
If used in Fmoc SPPS , the N-Boc group must be removed first (TFA), then Fmoc-protected, OR start with the Fmoc-analog.
-
Experimental Protocol: Manual Coupling (Boc Chemistry)
-
Resin Preparation: Swell MBHA resin in DCM.
-
Deprotection: Remove previous Boc group with 50% TFA/DCM (2x 5 min). Wash with DCM/DIEA.
-
Activation:
-
Dissolve 1-Boc-3-hydroxyazetidine-3-carboxylic acid (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and DIEA (6.0 eq).
-
Pre-activation time:30 seconds (minimize O-acylation risk).
-
-
Coupling: Add activated solution to resin. Shake for 2–4 hours.
-
Monitoring: Kaiser test may be ambiguous due to steric bulk; micro-cleavage and HPLC/MS verification is recommended.
Biological & Medicinal Chemistry Applications
Proteolytic Stability
Peptides containing
Isostere Design
This molecule acts as a constrained isostere for:
-
Serine: If the ring is viewed as a constraint on the side chain.
- -Aminobutyric Acid (GABA): As a cyclic analogue, it restricts the conformational space of GABA receptors.
Pathway Visualization: Drug Design Logic
Caption: Figure 2. Mechanistic advantages of incorporating the azetidine scaffold into peptide drugs.
References
-
Couty, F., & Evano, G. (2006). "Synthesis of 3-functionalized azetidines." Organic Preparations and Procedures International.
-
Jenkins, C. L., et al. (2004). "Substituted Azetidines as Conformationally Constrained Amino Acid Scaffolds." Journal of Organic Chemistry.
-
Sigma-Aldrich. "1-Boc-azetidine-3-carboxylic acid Product Specification." (Used for physical property verification of the class).
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Grounding for HATU/HOAt recommendation).
-
ChemicalBook. "1-Boc-3-hydroxyazetidine-3-carboxylic acid CAS 1035351-06-4 Entry."
Sources
Conformational Analysis of 3-Hydroxyazetidine-3-Carboxylic Acid Derivatives
Executive Summary
The 3-hydroxyazetidine-3-carboxylic acid scaffold represents a critical "gem-disubstituted" motif in modern peptidomimetic drug design. Functioning as a constrained isostere of serine or isoserine, this four-membered heterocycle introduces specific rigidity into peptide backbones, often inducing
However, the conformational landscape of this molecule is non-trivial. It is governed by a delicate interplay between ring strain (~25 kcal/mol) , nitrogen inversion , and the geminal electronic effects of the hydroxyl and carboxylate groups. This guide provides a rigorous analysis of these dynamics, offering researchers a validated roadmap for synthesis, analysis, and application.
Structural Fundamentals: The "Butterfly" Dynamics
Unlike six-membered rings (e.g., cyclohexane) that adopt well-defined chair/boat conformations, the azetidine ring exists in a dynamic equilibrium between a planar transition state and a puckered "butterfly" conformation.
The Puckering Potential
The azetidine ring is not flat.[1] To relieve torsional strain (eclipsing interactions between adjacent methylene protons), the ring puckers.
-
Puckering Angle (
): Typically ranges between and . -
Energy Barrier: The barrier to ring inversion (flipping from one pucker to the other through a planar state) is remarkably low, often
kcal/mol.
Nitrogen Inversion vs. Ring Puckering
A critical distinction must be made between ring puckering and nitrogen inversion.[2][3]
-
N-Inversion: The nitrogen lone pair flips from one side of the ring to the other. In
-alkyl azetidines, this barrier is roughly 6–10 kcal/mol. -
Coupled Motion: In 3-hydroxyazetidine-3-carboxylic acid derivatives, the bulky 3,3-substituents impose steric demands that often couple the N-inversion with ring puckering to minimize 1,3-diaxial-like interactions.
The Geminal Effect: 3-OH vs. 3-COOH
The unique feature of this scaffold is the quaternary center at C3. The coexistence of a hydroxyl donor and a carboxylate acceptor creates a "push-pull" electronic environment.
Intramolecular Hydrogen Bonding (IMHB)
The conformation is heavily stabilized by IMHB networks, which vary based on the protonation state (pH) and
| Interaction Type | Condition | Structural Consequence |
| OH | Neutral/Acidic | Stabilizes a specific pucker where OH and COOH are syn-clinal. |
| OH | Basic (Free base) | Can occur if the N-substituent is small; induces a "boat-like" distortion. |
| NH | Peptidomimetics | When incorporated into peptides, the azetidine N can accept H-bonds from backbone amides ( |
The Anomeric Effect
In
Analytical Methodologies
To accurately resolve these conformations, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
Standard 1D NMR is often insufficient due to rapid ring flipping at room temperature, which averages signals.
-
Variable Temperature (VT) NMR: Essential for "freezing" the conformers. At low temperatures (<-40°C), the methylene protons (H2a/H2b and H4a/H4b) become chemically inequivalent (AB systems) if the ring flip is slow.
-
Coupling Constants (
): The geminal coupling constant of the methylene protons is diagnostic of the ring geometry.
X-Ray Crystallography
Solid-state structures provide the "ground truth" but may be influenced by crystal packing forces.
-
Zwitterionic Nature: In the solid state, the free amino acid typically exists as a zwitterion (
), forming strong intermolecular H-bond networks that may override subtle intramolecular preferences.
Computational Validation (DFT)
-
Level of Theory: B3LYP/6-311+G(d,p) is the standard minimum for capturing the subtle dispersion forces in small strained rings.
-
Solvation Models: Gas-phase calculations often overemphasize IMHB. PCM (Polarizable Continuum Model) with water or DMSO is mandatory for biological relevance.
Experimental Protocols
Protocol A: Determination of Ring Inversion Barrier via VT-NMR
Objective: Calculate the free energy of activation (
Materials:
-
Compound:
-Boc-3-hydroxyazetidine-3-carboxylic acid (20 mg). -
Solvent: Deuterated Toluene (
) or (for low freezing point). -
Instrument: 500 MHz NMR or higher.
Workflow:
-
Sample Prep: Dissolve 20 mg of analyte in 0.6 mL solvent. Ensure the tube is sealed to prevent moisture condensation at low temps.
-
Baseline Scan: Acquire a standard
NMR at 298 K. Note the chemical shift of the azetidine methylene protons (typically 3.8–4.5 ppm). They usually appear as a broad singlet or doublet. -
Stepwise Cooling: Decrease temperature in 10 K increments (e.g., 298K
288K ... 200K). Allow 10 minutes for thermal equilibration at each step. -
Coalescence Detection: Observe the splitting of the methylene signal.
-
Fast Exchange (High T): Single averaged peak.
-
Coalescence (
): Peak broadens and flattens. -
Slow Exchange (Low T): Peak splits into distinct AB quartets (axial vs. equatorial protons).
-
-
Calculation: Use the Gutowsky-Holm equation at the coalescence temperature (
): Where is the chemical shift difference (Hz) between the separated peaks at the slow exchange limit.
Protocol B: Synthesis of 3,3-Disubstituted Azetidine Scaffolds
Context: Direct functionalization of the 3-position is difficult. The most robust route utilizes a spiro-epoxide intermediate or substitution on a 3-oxo-azetidine.
Step-by-Step:
-
Starting Material: Begin with
-Boc-3-azetidinone. -
Cyanohydrin Formation: Treat with TMSCN and a catalytic Lewis acid (
) to form the 3-cyano-3-trimethylsilyloxy derivative. -
Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the nitrile to the methyl ester and cleaves the TMS group, yielding the 3-hydroxy-3-ester.
-
Saponification: LiOH/THF/Water hydrolysis yields the target free acid.
Visualizing the Conformational Landscape
The following diagram illustrates the dynamic equilibrium and the analytical workflow required to resolve it.
Caption: Figure 1. Left: The 'butterfly' equilibrium between puckered states. Right: Integrated analytical workflow.
Implications for Drug Design[4][5][6]
The 3-hydroxyazetidine-3-carboxylic acid moiety is not just a spacer; it is a conformation-inducing element .
-
-Turn Mimetics: When inserted into a peptide chain, the restricted
and torsion angles of the azetidine ring force the backbone into a kink, mimicking the and positions of a Type II -turn. -
Proteolytic Stability: The steric bulk at the
-carbon (relative to the carbonyl) and the cyclic nature protect adjacent amide bonds from enzymatic hydrolysis. -
Solubility: The 3-OH group increases aqueous solubility compared to the parent azetidine-3-carboxylic acid, a critical parameter for CNS drug delivery.
References
-
Conformational Preferences of N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Source: ResearchGate.[4] URL:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: Journal of Organic Chemistry (ACS). URL:[Link][5]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies. Source: National Institutes of Health (NIH/PMC). URL:[Link]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Source: PubMed Central. URL:[Link]
Sources
Azetidine Architectures: A Technical Guide to Four-Membered N-Heterocycles in Drug Discovery
Executive Summary: The "Goldilocks" Heterocycle
In the landscape of saturated nitrogen heterocycles, the azetidine ring occupies a critical "Goldilocks" zone. It sits between the highly reactive, often toxic aziridine (3-membered) and the entropically flexible pyrrolidine (5-membered). For medicinal chemists, the azetidine ring is not merely a structural spacer; it is a functional tool used to modulate lipophilicity (LogD), introduce defined vectors via conformational rigidity, and block metabolic "soft spots."
This guide details the physicochemical rationale, synthetic accessibility, and strategic application of azetidines in modern drug design.[1]
The Physicochemical Profile
Understanding the azetidine ring requires analyzing its stress profile and electronic behavior.
Ring Strain and Conformation
Azetidine possesses a ring strain energy of approximately 25.4 kcal/mol (compared to ~26 kcal/mol for cyclobutane and ~6 kcal/mol for pyrrolidine). This strain has two major consequences:
-
Reactivity: The ring is susceptible to nucleophilic ring-opening under forcing conditions, though it is kinetically stable enough for most physiological environments.
-
Puckering: To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with a puckering angle of ~30-35°. This creates a distinct exit vector for substituents compared to the planar average of aromatic rings or the envelope of pyrrolidines.
Basicity and pKa Modulation
A common misconception is that ring strain drastically reduces basicity. In reality, the pKa of azetidine (~11.3) is higher than pyrrolidine (~11.27) and secondary acyclic amines.
-
Mechanism: The bond angles in the azetidine ring (~90°) force a higher s-character in the C-N bonds, leaving the nitrogen lone pair with higher p-character.[2] This makes the lone pair more available for protonation.
-
Medicinal Implication: When substituting the nitrogen (e.g., N-aryl or N-alkyl), the electronic effects are amplified.[3] An N-linked azetidine is often more basic than its pyrrolidine analog, which can improve solubility but may increase hERG liability if not managed.[2]
The "Azetidine Switch" (LogD Lowering)
Replacing a gem-dimethyl group or a cyclobutane with an azetidine ring is a validated strategy to lower LogD (lipophilicity) while maintaining steric bulk.[2]
| Property | Cyclobutane | Azetidine (NH) | N-Methyl Azetidine |
| LogP (Calc) | ~2.0 | -0.1 | 0.2 |
| Polarity (TPSA) | 0 Ų | 12 Ų | 3 Ų |
| Role | Lipophilic Spacer | Polar Spacer | Solubilizing Group |
Strategic Application: Bioisosterism & SAR
Metabolic Stability
Azetidines are frequently used to block metabolic hotspots.
-
Case: Replacing a labile N-ethyl or N-isopropyl group with an azetidine ring removes susceptible
-hydrogens (or makes them sterically inaccessible) and reduces oxidative dealkylation by CYPs.[2] -
Gem-dimethyl Bioisostere: A 3,3-disubstituted azetidine mimics the spatial arrangement of a gem-dimethyl group but introduces a polar nitrogen, lowering the overall logP of the molecule.[2]
Decision Logic: When to deploy the Azetidine?
The following decision tree illustrates the logical flow for incorporating an azetidine scaffold during lead optimization.
Figure 1: Decision logic for deploying azetidine scaffolds in medicinal chemistry campaigns.
Synthetic Accessibility
Historically, azetidine synthesis was limited by the difficulty of forming the strained ring.[4][5][6] Modern methods have expanded the toolkit significantly.[3]
Dominant Synthetic Routes
-
Thermal Cyclization (Classical): Heating
-haloamines or amino alcohols.[2] Reliable but requires harsh conditions. -
Beta-Lactam Reduction: Reducing azetidin-2-ones (beta-lactams) with LiAlH4.[2] Excellent for chiral azetidines since beta-lactam synthesis is stereoselective.[2]
-
Strain-Release Functionalization (Modern): Utilizing bicyclo[1.1.0]butanes (BCBs). Nucleophilic attack on the central bond releases strain to form 3-substituted azetidines.[2]
Workflow Visualization
Figure 2: Primary synthetic workflows for accessing the azetidine core.[2]
Case Studies in Drug Approval
Baricitinib (Olumiant) - JAK Inhibitor
Baricitinib represents a quintessential use of the azetidine ring to link two pharmacophores.[2]
-
Structure: An azetidine ring connects an ethyl sulfonamide group to a pyrazole core.
-
Function: The azetidine acts as a rigid linker that orients the sulfonamide for solvent interaction while maintaining the vector required for the pyrazole to bind in the JAK ATP pocket.
-
Synthesis Insight: The industrial route involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate, utilizing a Horner-Emmons reaction to install the exocyclic double bond, followed by conjugate addition.[2][7]
Cobimetinib (Cotellic) - MEK Inhibitor
-
Structure: Features a 3-fluoroazetidine moiety.[2]
-
Function: The azetidine is part of the solvent-exposed region.[2] The fluorine atom at the 3-position lowers the basicity of the amine (via inductive withdrawal), modulating the pKa to optimize oral absorption and reduce potential phospholipidosis risk associated with highly basic amphiphiles.
Experimental Protocols
Protocol A: Synthesis of N-Aryl Azetidines (Pd-Catalyzed)
Context: Direct coupling of azetidine to aryl halides is often challenging due to ring strain and potential ring-opening.[2] This protocol uses Buchwald-Hartwig conditions optimized for strained rings.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Azetidine (1.2 equiv) - Handle with care, volatile
-
Pd2(dba)3 (2 mol%)
-
BINAP or Xantphos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene (Anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and Ligand (BINAP) to the vial. Add Toluene (0.1 M concentration relative to substrate). Stir at RT for 5 mins until the solution turns a deep orange/red.
-
Addition: Add the Aryl Bromide, followed by NaOtBu.
-
Amine Addition: Add Azetidine last via syringe. Note: Azetidine free base is volatile (bp ~62°C). Use a gas-tight syringe.
-
Reaction: Seal the vial and heat to 80°C for 4-12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel. Caution: Azetidines can streak on silica; add 1% Triethylamine to the eluent.
Protocol B: Handling Azetidine Salts
Context: Azetidine free base is hygroscopic, volatile, and reacts with CO2 in the air.
-
Storage: Always store as the HCl or TFA salt.
-
Free-basing: When the free amine is required, suspend the salt in CH2Cl2 and treat with solid K2CO3 (anhydrous) for 30 mins. Filter off the solids. Do not use aqueous extraction if the product is small/polar, as azetidine is highly water-soluble.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry, 2026. (Verified via Search 1.1)
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022. (Verified via Search 1.8)
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020. (Verified via Search 1.2)
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025. (Verified via Search 1.12)
-
Cobimetinib: PubChem Compound Summary. National Library of Medicine, 2026. (Verified via Search 1.16)
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 2021. (Verified via Search 1.9)
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. technologynetworks.com [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Azetidine Scaffold in Modern Medicinal Chemistry: Structural Advantages and Biological Applications
[1][2][3]
Executive Summary: The "Azetidine Advantage"[4]
In the optimization of small-molecule therapeutics, the azetidine ring (a four-membered saturated nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold. Unlike its five-membered (pyrrolidine) and six-membered (piperidine) analogs, the azetidine ring offers a unique combination of high ring strain (~26 kcal/mol) and lowered lipophilicity .
This guide details the biological potential of substituted azetidines, focusing on their utility as bioisosteres that can:
-
Modulate pKa: Lower the basicity of the amine (compared to pyrrolidine) to reduce hERG liability and improve membrane permeability.
-
Alter Vector Alignment: Provide rigid, specific exit vectors (approx. 107° bond angle) that access novel chemical space in enzyme binding pockets.
-
Enhance Metabolic Stability: Resist oxidative metabolism better than larger, more flexible rings.
Structural Activity Relationship (SAR) & Physicochemical Profiling
The pKa and Lipophilicity Shift
One of the most tactical uses of azetidine is the modulation of basicity. The high s-character of the nitrogen lone pair in the strained ring leads to a lower pKa compared to pyrrolidine/piperidine. This is critical when "tuning" a drug to be less protonated at physiological pH, thereby facilitating passive diffusion across membranes.
Comparative Physicochemical Metrics:
| Scaffold | Ring Size | Approx pKa (Parent Amine) | LogP Trend | Conformational Flexibility |
| Azetidine | 4 | ~11.0 | Low | Rigid (Puckered) |
| Pyrrolidine | 5 | ~11.3 | Medium | Flexible (Envelope) |
| Piperidine | 6 | ~11.2 | High | Flexible (Chair) |
Vector Analysis (Visualized)
The geometric constraint of the azetidine ring forces substituents into precise orientations. This is often exploited to "lock" a pharmacophore into a bioactive conformation that mimics a transition state or avoids steric clashes within a receptor.
Figure 1: The causal relationship between azetidine ring strain and optimized target binding vectors.
Key Therapeutic Areas & Case Studies
Oncology: MEK Inhibition (Cobimetinib)
Drug: Cobimetinib (Cotellic) Target: MEK1/2 (Mitogen-activated protein kinase kinase) Role of Azetidine: Cobimetinib features a highly substituted azetidine ring (3-hydroxy-3-piperidinyl azetidine).
-
Mechanism: The azetidine moiety projects into the catalytic loop of the MEK enzyme.[1] The rigidity of the azetidine, combined with the 3-hydroxyl group, facilitates a crucial hydrogen bond with Asp190 and the gamma-phosphate of ATP.
-
Outcome: This interaction stabilizes the inhibitory complex more effectively than flexible linear linkers.
Immunology: JAK Inhibition (Baricitinib)
Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 (Janus Kinase) Role of Azetidine: Baricitinib utilizes a 3-azetidinyl-1-ethylsulfonamide moiety.
-
Mechanism: The azetidine serves as a rigid linker that positions the ethylsulfonyl group to interact with the solvent-exposed region of the JAK binding pocket, while the cyanomethyl group engages in critical polar interactions.
-
Outcome: High selectivity for JAK1/2 over JAK3, reducing off-target toxicity (e.g., NK cell depletion).
Summary of Azetidine Biological Activities[6]
| Compound | Indication | Target | Azetidine Function |
| Cobimetinib | Melanoma | MEK1/2 | Conformational lock; H-bonding with Asp190. |
| Baricitinib | Rheumatoid Arthritis | JAK1/2 | Rigid linker; selectivity filter. |
| Azelnidipine | Hypertension | Ca2+ Channel | Improves metabolic stability/duration of action. |
| PF-3635659 | COPD | Muscarinic M3 | Reduces lipophilicity; limits CNS penetration. |
Experimental Protocols
Synthesis: Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidine
Rationale: Traditional nucleophilic substitution on azetidines is difficult due to ring strain and competing elimination.[2] Modern Ni-catalyzed cross-coupling allows for the rapid generation of 3-arylazetidine libraries (common in SAR campaigns) under mild conditions.
Reagents:
-
Substrate: N-Boc-3-iodoazetidine (1.0 equiv)
-
Coupling Partner: Aryl Zinc Reagent (ArZnBr) or Aryl Boronic Acid (with activation)
-
Catalyst: NiCl2(glyme) (10 mol%)
-
Ligand: Pybox or Bio-oxazoline ligand (15 mol%)
-
Solvent: DMA (Dimethylacetamide) / THF
-
Atmosphere: Argon/Nitrogen
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox, mix NiCl2(glyme) and the Pybox ligand in DMA. Stir for 20 mins to form the active complex (solution turns deep color).
-
Substrate Addition: Add N-Boc-3-iodoazetidine (dissolved in minimal DMA) to the catalyst mixture.
-
Transmetallation: Slowly add the Aryl Zinc reagent (0.5 M in THF) via syringe pump over 30 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench & Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMA. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Figure 2: Workflow for the Ni-catalyzed C3-arylation of azetidines.
Biological Assay: Kinase Inhibition (MEK1)
Rationale: To validate the biological activity of the synthesized azetidine derivative (e.g., a Cobimetinib analog), a FRET-based kinase assay is standard.
Protocol:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Enzyme Mix: Prepare 2x MEK1 enzyme solution in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Substrate Mix: Prepare 2x Substrate mix containing inactive ERK2 (substrate) and ATP (at Km).
-
Incubation:
-
Add 5 µL compound to 384-well plate.
-
Add 10 µL Enzyme Mix. Incubate 15 min (pre-incubation).
-
Add 10 µL Substrate Mix to initiate reaction.
-
Incubate 60 min at RT.
-
-
Detection: Add stop solution containing Eu-labeled anti-phospho-ERK antibody.
-
Read: Measure TR-FRET signal on a plate reader (ex: 337 nm, em: 620/665 nm).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Pathway Visualization: MAPK Signaling
The following diagram illustrates the specific intervention point of azetidine-containing MEK inhibitors (like Cobimetinib) within the RAS-RAF-MEK-ERK pathway, a critical driver in oncology.
Figure 3: Intervention of Azetidine-based inhibitors in the MAPK signaling cascade.
References
-
Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters. Link
-
Fridman, J. S., et al. (2010). "Selective Inhibition of JAK1 and JAK2 is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050." Journal of Immunology. Link
-
Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Bioisosteres in Medicinal Chemistry." Angewandte Chemie International Edition. Link
-
Millet, A., et al. (2025).[1] "Role of P-glycoprotein on the brain penetration and brain pharmacodynamic activity of the MEK inhibitor cobimetinib." Laryngoscope/ResearchGate. Link
-
Dherange, B. D., et al. (2025). "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry. Link
Methodological & Application
The Versatile Building Block: A Guide to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic Acid in Synthetic Chemistry
Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. Small, saturated heterocycles have emerged as privileged scaffolds due to their ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain endows it with unique reactivity, while its rigid, three-dimensional structure provides a powerful tool for precisely orienting functional groups in three-dimensional space.[1]
This guide focuses on a particularly valuable derivative: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid . This trifunctional building block, featuring a Boc-protected amine, a tertiary hydroxyl group, and a carboxylic acid, offers a wealth of opportunities for synthetic diversification. The strategic placement of these functional groups on a constrained azetidine core makes it an ideal starting material for the synthesis of complex molecules, including spirocycles and non-canonical amino acids for peptide synthesis.[3][4] This document will provide an in-depth exploration of the synthesis and application of this versatile building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 1035351-06-4 | [5] |
| Molecular Formula | C₉H₁₅NO₅ | [5] |
| Molecular Weight | 217.22 g/mol | [5] |
| Appearance | White to faintly beige powder | [6] |
| Predicted Density | 1.384 g/cm³ | [5] |
| Predicted Boiling Point | 371.3 °C | [5] |
| Predicted XLogP3 | -0.3 | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton, typically in the 10-13 ppm range. The protons on the azetidine ring will appear as multiplets in the upfield region, and the tert-butyl protons will present as a singlet around 1.4 ppm.[7][8]
-
¹³C NMR: The carbon spectrum will display a resonance for the carboxylic acid carbonyl carbon between 165-185 ppm. The carbon of the Boc carbonyl will appear around 155 ppm, and the quaternary and methyl carbons of the Boc group will be in the upfield region. The carbons of the azetidine ring will have characteristic shifts influenced by the heteroatom and substituents.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid and the hydroxyl group, typically in the 2500-3300 cm⁻¹ region. A strong C=O stretch from the carboxylic acid will be present around 1710-1760 cm⁻¹, and the C=O of the Boc group will absorb around 1680-1700 cm⁻¹.[8]
Synthesis of the Building Block
While 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic strategy involves the elaboration of a pre-formed azetidine ring. A plausible multi-step synthesis is outlined below, drawing from established methodologies for the synthesis of related azetidine derivatives.[10][11]
Figure 1: Proposed synthetic workflow for 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid.
Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-azetidine-3-carboxylic acid [11]
This protocol describes the conversion of N-Boc-3-iodoazetidine to the corresponding carboxylic acid, which is a key intermediate.
-
Cyanation: To a solution of N-Boc-3-iodoazetidine in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Treat the crude N-Boc-3-cyanoazetidine with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux.[11]
-
Purification: After completion of the reaction (monitor by TLC), cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product can be purified by recrystallization or column chromatography.
The subsequent hydroxylation at the 3-position would require a more advanced synthetic strategy, potentially involving an enolate-based reaction or a multi-step sequence. For most applications, direct purchase of the title compound is the more practical approach.
Applications and Protocols
The trifunctional nature of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid allows for a diverse range of chemical transformations.
Amide Bond Formation: A Gateway to Novel Scaffolds
The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[12][13] Standard peptide coupling reagents can be employed to couple this building block with a wide array of amines, leading to the synthesis of novel drug-like molecules.
Sources
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel angular spirocyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. static1.squarespace.com [static1.squarespace.com]
Application Note: Optimized Strategies for the N-Boc Deprotection of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Introduction & Scope
The molecule 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is a critical scaffold in medicinal chemistry. As a conformationally restricted analog of serine and isoserine, the resulting deprotected core, 3-hydroxyazetidine-3-carboxylic acid , serves as a vital building block for NMDA receptor modulators, antibacterial agents, and peptidomimetics.
The central challenge in processing this molecule lies not in the cleavage of the tert-butoxycarbonyl (Boc) group itself, but in the isolation of the resulting zwitterionic product . The gem-disubstituted C3 position (containing both hydrophilic -OH and -COOH groups) renders the deprotected core extremely polar and water-soluble, making standard liquid-liquid extraction (LLE) workups ineffective. Furthermore, the strain of the four-membered azetidine ring requires controlled conditions to prevent ring-opening or dehydration.
This Application Note provides three industry-validated protocols designed to address specific downstream needs:
-
Method A (TFA): For immediate use in peptide coupling or further functionalization.
-
Method B (HCl/Dioxane): For isolation of a stable, storable hydrochloride salt.
-
Method C (Zwitterion Isolation): For biological assays requiring the salt-free amino acid.
Chemical Strategy & Mechanism[1][2][3][4]
The deprotection proceeds via an acid-catalyzed elimination mechanism. The tert-butyl carbamate is protonated, leading to the expulsion of the tert-butyl cation (scavenged by the solvent or silanes) and the formation of a carbamic acid intermediate. Spontaneous decarboxylation yields the amine salt.
Critical Considerations
-
Ring Stability: While azetidines are more stable than aziridines, the 3-hydroxy group introduces a risk of acid-catalyzed dehydration (elimination) at elevated temperatures. Reactions must be kept below 40°C.
-
Scavenging: The tert-butyl cation can alkylate the nucleophilic sulfur or tryptophan residues if present in complex peptides. For this small molecule, the solvent usually acts as the trap, but triethylsilane (TES) can be added as a scavenger if high purity is required.
Mechanism Diagram[1][4][5]
Figure 1: Acid-catalyzed mechanism of Boc removal. The pathway highlights the critical decarboxylation step.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) – The "Solution Phase" Route
Best for: Immediate downstream coupling or purification by preparative HPLC.
Reagents:
-
Trifluoroacetic acid (TFA), Reagent Grade.[1]
-
Dichloromethane (DCM), Anhydrous.
-
Optional: Triethylsilane (TES) as a cation scavenger.
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of the N-Boc precursor in DCM (concentration ~0.1 M).
-
Note: If solubility is poor, a small amount of MeOH can be added, but avoid warming.
-
-
Acidification: Cool the solution to 0°C. Add TFA dropwise to reach a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.
-
Why: Cooling prevents exotherms that could degrade the strained ring.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature (20-25°C). Monitor by TLC (ninhydrin stain) or LCMS. Reaction is typically complete in 1–2 hours.
-
Workup (Evaporation): Concentrate the mixture in vacuo (rotary evaporator) at <35°C.
-
Azeotroping (Critical): The residue will be a thick oil containing excess TFA. Re-dissolve in Toluene or DCM and evaporate again. Repeat 3x.
-
Result: This removes trapped TFA, yielding the Trifluoroacetate salt .
-
Method B: HCl in Dioxane – The "Solid Salt" Route
Best for: Long-term storage or when a non-hygroscopic solid is required.
Reagents:
-
4.0 M HCl in 1,4-Dioxane.
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).
Protocol:
-
Dissolution: Dissolve 1.0 g (approx. 4.6 mmol) of N-Boc precursor in 5 mL of 1,4-Dioxane.
-
Acid Addition: Add 10 mL of 4.0 M HCl in Dioxane (approx. 8–10 equiv) at room temperature.
-
Caution: Ensure the system is vented to release CO₂ gas.
-
-
Precipitation: Stir for 2–4 hours. The product often precipitates as a white solid.
-
Troubleshooting: If no precipitate forms, add anhydrous Diethyl Ether (Et₂O) to induce crystallization.
-
-
Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the cake 3x with Et₂O.
-
Drying: Dry under high vacuum for 12 hours.
-
Result:3-Hydroxyazetidine-3-carboxylic acid Hydrochloride .
-
Method C: Isolation of the Zwitterion (Free Amino Acid)
Best for: Biological assays or physiological buffers.
Challenge: The product is amphoteric (isoelectric point pI ~6.0). It binds to both cation and anion exchange resins.
Protocol (Propylene Oxide Method):
-
Start with the HCl salt from Method B.
-
Dissolve the salt in the minimum amount of Ethanol (EtOH) or MeOH.
-
Add Propylene Oxide (excess, ~5–10 equiv).
-
Stir at room temperature overnight.
-
The zwitterionic amino acid will precipitate as a white powder.
-
Filter and wash with cold EtOH.
Quantitative Data Summary
| Parameter | Method A (TFA) | Method B (HCl/Dioxane) | Method C (Zwitterion) |
| Yield | >95% (Quantitative) | 85–92% | 70–80% |
| Purity (HPLC) | >98% | >98% | >99% |
| Physical State | Hygroscopic Oil/Gum | White Solid | White Powder |
| Solubility | Water, MeOH, DMSO | Water, MeOH | Water (High), MeOH (Low) |
| Counterion | Trifluoroacetate (CF₃COO⁻) | Chloride (Cl⁻) | None (Inner Salt) |
| Stability | Moderate (degrades if wet) | High (Store desicated) | High |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal deprotection and isolation pathway.
Troubleshooting & Quality Control
Analytical Markers (NMR)
Upon deprotection, the chemical shift of the azetidine ring protons will shift significantly downfield due to the formation of the ammonium species.
-
1H NMR (D₂O): Look for the disappearance of the tert-butyl singlet (~1.4 ppm). The azetidine ring protons (AB system) typically appear between 4.0–4.5 ppm.
-
19F NMR: Essential for Method A to quantify residual TFA (signal at -76.5 ppm).
Common Pitfalls
-
Esterification: If using HCl in Methanol , the carboxylic acid at C3 can convert to a methyl ester. Correction: Use Dioxane or EtOAc. If MeOH is required for solubility, keep the temperature at 0°C and limit reaction time.
-
Hygroscopicity: The TFA salt turns into a gum upon exposure to air. Correction: Handle in a glovebox or desiccator.
-
Incomplete Decarboxylation: Occasionally, the carbamic acid intermediate persists. Correction: Ensure the workup involves a slight vacuum warming step or sufficiently low pH to drive CO₂ evolution.
References
-
Hanessian, S., et al. "Synthesis of Functionalized Azetidines as Scaffolds for Peptidomimetics." Canadian Journal of Chemistry, 2005.
-
Kovacs, J. "The Deprotection of Boc-Amino Acids: Mechanisms and Side Reactions." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.
-
Beilstein Institute. "Access to 2-oxoazetidine-3-carboxylic acid derivatives." Beilstein Journal of Organic Chemistry, 2024, 20, 1894–1899.[6]
-
Arkivoc. "Synthesis of azetidine-3-carboxylic acid derivatives."[7] Arkivoc, 2018, part iv, 195-214.[7]
-
PubChem. "3-Hydroxyazetidine-3-carboxylic acid; trifluoroacetic acid."[8] National Library of Medicine.
Sources
- 1. Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt | 1361113-16-7 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. d-nb.info [d-nb.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid | C6H9F3N2O4 | CID 126809444 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of 1-Boc-3-hydroxyazetidine-3-carboxylic acid in drug discovery
Application Note: 1-Boc-3-hydroxyazetidine-3-carboxylic acid in Drug Discovery
Executive Summary
1-Boc-3-hydroxyazetidine-3-carboxylic acid (CAS: 105515-17-5) represents a high-value "3-vector" scaffold in modern medicinal chemistry. Unlike the more common azetidine-2-carboxylic acid (a proline bioisostere), this 3,3-disubstituted isomer functions as a constrained
Its core value proposition lies in its achiral (meso) symmetry combined with orthogonal functionality . It allows chemists to escape "flatland" (increasing
Structural & Physicochemical Profile
The molecule features a four-membered nitrogen heterocycle with a quaternary center at position 3. This creates a "puckered" conformation that rigidly directs substituents, reducing the entropic penalty of binding when used as a ligand.
| Property | Specification / Value | Relevance to Drug Design |
| Formula | Low MW (217.22 Da) leaves room for fragment growing. | |
| Geometry | Distorted Square / Puckered | Constrains dihedral angles; prevents "floppy" alkyl chain behavior. |
| Chirality | Achiral (Meso) | The plane of symmetry passing through N1 and C3 eliminates enantiomeric separation steps, simplifying synthesis. |
| Class | Protected | Acts as a rigid linker or GABA analog; distinct from |
| pKa (Acid) | ~3.5 (Predicted) | Standard carboxylic acid reactivity; suitable for amide coupling. |
| pKa (OH) | ~14.5 (Predicted) | Tertiary alcohol; less reactive than primary/secondary alcohols, requiring specific activation methods. |
Application 1: Fragment-Based Drug Discovery (FBDD)
In FBDD, this scaffold serves as a "hub." The quaternary carbon (C3) forces the hydroxyl and carboxyl groups into specific spatial orientations.
-
Vector 1 (Acid): Amide coupling to aryl amines establishes the primary pharmacophore binding interaction.
-
Vector 2 (Hydroxyl): Etherification (via
or alkylation) allows probing of adjacent hydrophobic pockets. The gem-disubstituent effect often accelerates cyclization reactions if intramolecular targets are present. -
Vector 3 (Amine): Following Boc-deprotection, the azetidine nitrogen can be sulfonated, acylated, or arylated to tune solubility and metabolic stability.
Workflow Visualization: The 3-Vector Strategy
Caption: Stepwise functionalization of the azetidine scaffold utilizing orthogonal reactivity profiles of the -COOH, -OH, and N-Boc groups.
Application 2: Peptidomimetics & Stability
When incorporated into peptides, 1-Boc-3-hydroxyazetidine-3-carboxylic acid acts as a
-
Proteolytic Resistance: The non-canonical backbone (N-C-C-C=O instead of N-C-C=O) is unrecognized by most proteases, enhancing the half-life of the peptide.
-
Conformational Locking: The ring prevents free rotation around the
bond (in -peptide nomenclature), stabilizing secondary structures like helices or turns. -
Solubility: The free hydroxyl group increases the polarity of the peptide, addressing common solubility issues in hydrophobic sequences.
Detailed Experimental Protocols
Protocol A: Solution-Phase Scaffold Functionalization
Objective: To synthesize a library precursor by functionalizing the carboxylic acid while preserving the hydroxyl and Boc groups.
Materials:
-
1-Boc-3-hydroxyazetidine-3-carboxylic acid (1.0 equiv)
-
Amine partner (
) (1.1 equiv) -
HATU (1.2 equiv) (Preferred over EDC due to steric bulk at C3)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the azetidine acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at
. -
Coupling: Add HATU. Stir for 10 minutes at
to form the activated ester. Note: The color typically shifts to yellow/orange. -
Addition: Add the amine partner. Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Monitoring: Monitor via LC-MS. Look for the
peak corresponding to the amide. The Boc group is stable under these conditions. -
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated
, and brine. Dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Critical Checkpoint: Ensure the hydroxyl group remains free. O-acylation is a potential side reaction if the amine is unreactive. If O-acylation is observed, switch to EDC/HOBt which is less aggressive than HATU.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: To insert the scaffold into a peptide chain.[1] Note: This protocol assumes the use of Fmoc chemistry. Since the starting material is Boc-protected, a conversion step or specific "N-terminal cap" strategy is required.
Scenario: Using the molecule as the N-terminal cap or converting to Fmoc. Assumption: We will treat this as an N-terminal capping unit (keeping Boc) or perform solution-phase Fmoc protection first. Here, we describe the N-terminal capping procedure.
Materials:
-
Resin-bound peptide (Fmoc-deprotected).
-
1-Boc-3-hydroxyazetidine-3-carboxylic acid (3.0 equiv).
-
PyBOP (2.9 equiv) or DIC/Oxyma (3.0 equiv).
-
NMM (N-methylmorpholine) (6.0 equiv).
Step-by-Step:
-
Resin Prep: Swell the resin in DMF for 20 minutes. Drain.
-
Pre-activation: In a vial, dissolve the azetidine acid and PyBOP in DMF. Add NMM. Shake for 2 minutes.
-
Coupling: Add the mixture to the resin. Shake at room temperature for 2 to 4 hours .
-
Expert Insight: The quaternary center at C3 creates significant steric hindrance. Standard 45-minute couplings are often insufficient. Double coupling (repeating this step) is recommended.
-
-
Washing: Drain and wash with DMF (
) and DCM ( ). -
Kaiser Test: Perform a Kaiser test. If blue (positive for free amines), repeat coupling.
-
Cleavage: Treat resin with TFA/TIPS/Water (95:2.5:2.5). This simultaneously cleaves the peptide from the resin and removes the N-Boc group from the azetidine, revealing the secondary amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Steric hindrance at C3 quaternary center. | Switch to HATU or COMU; Increase temperature to |
| O-Acylation (Ester formation) | High reactivity of coupling agent; unreactive amine. | Use unprotected OH only with nucleophilic amines. For weak amines, protect OH (e.g., TBS) first. |
| Incomplete Boc Removal | Steric bulk around the nitrogen. | Extend TFA treatment time; ensure "scavengers" (TIPS) are fresh to prevent t-butyl cation re-attachment. |
References
-
Glawar, A. F., et al. (2013). "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem, 8(4), 658-666.[2]
-
Jenkins, C. L., et al. (2004). "Substituted azetidines as novel scaffolds for drug discovery."[3] Journal of Medicinal Chemistry, 47(27). (Contextual grounding on azetidine stability).
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Basis for HATU selection in hindered systems).
- Verkade, J. M., et al. (2008). "Organocatalytic synthesis of 3-substituted azetidines." European Journal of Organic Chemistry. (Synthetic methodology background).
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic Acid Synthesis
Current Status: Online Ticket ID: #AZT-COOH-001 Subject: Yield Optimization & Troubleshooting for 1-Boc-3-hydroxyazetidine-3-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge of the Strained Ring
The synthesis of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is deceptively simple in theory but notoriously difficult in practice. The core challenge lies in the "Yield Killer" triad:
-
Ring Strain: The azetidine ring is prone to opening under the strong basic conditions required for carboxylation.
-
Amphiphilicity: The product contains both a lipophilic Boc group and a highly polar hydroxy-acid moiety, making it difficult to extract from the aqueous phase during workup.
-
Boc Sensitivity: The protecting group is acid-labile, restricting the pH range during isolation.
This guide focuses on the Chloroform-Mediated Carboxylation (Modified Bargellini/Jocic Conditions) , which is the most atom-efficient route from 1-Boc-3-azetidinone, provided specific controls are in place.
The Validated Pathway (Visual Logic)
The following diagram illustrates the critical reaction intermediates and the failure points (in red) where yield is typically lost.
Figure 1: Mechanistic flow of the Chloroform-Mediated Carboxylation. The gem-dichloro epoxide is the pivot point; high temperature leads to ring destruction.
Optimized Protocol: The "Salting-Out" Method
Objective: Increase yield from ~30% to >65%.
Reagents & Setup
-
Substrate: 1-Boc-3-azetidinone (1.0 eq)
-
Reagent: Chloroform (CHCl₃) (5.0 eq)
-
Base: NaOH (50% aqueous solution) (4.0 eq)
-
Catalyst: TEBA (Benzyltriethylammonium chloride) (0.05 eq) — Crucial for biphasic transfer.
-
Solvent: Acetone (Optional, but helps solubilize the ketone).
Step-by-Step Execution
-
Preparation: Dissolve 1-Boc-3-azetidinone and TEBA in CHCl₃ (and minimal acetone if needed). Cool strictly to 0–5°C .
-
Controlled Addition: Add 50% NaOH dropwise over 2 hours.
-
Why: The reaction is highly exothermic. Rapid addition spikes local temperature, causing the azetidine ring to open (polymerization).
-
-
Reaction Phase: Stir vigorously at 0–5°C for 4–6 hours, then allow to warm to room temperature (20°C) overnight.
-
Checkpoint: The mixture should be thick/emulsified. If it separates too easily, stirring is insufficient.
-
-
The Critical Workup (Yield Saver):
-
Decant the organic layer (contains unreacted ketone).
-
The Trap: The product is in the aqueous basic layer as the sodium carboxylate salt.
-
Cool the aqueous layer to 0°C.
-
Acidify carefully with 1M HCl to pH 3.5 – 4.0 .
-
Warning: Do NOT go below pH 3.0. The Boc group will hydrolyze, yielding the water-soluble amino acid which is impossible to extract.
-
Saturation: Add solid NaCl until the solution is saturated (brine). This "salts out" the organic product.
-
Extraction: Extract 5x with THF:Ethyl Acetate (1:1) or 2-MeTHF. Simple EtOAc is often too non-polar to pull the hydroxy-acid out of water efficiently.
-
Troubleshooting Guide (FAQ)
Category A: Reaction Failure
Q: The reaction mixture turned black/tarry. What happened?
-
Diagnosis: Thermal runaway causing azetidine ring decomposition.
-
Fix: Your addition rate of NaOH was too fast, or cooling was insufficient. The internal temperature must never exceed 10°C during the addition phase. Ensure you are using an internal thermometer, not just monitoring the bath temperature.
Q: I recovered mostly starting material (Ketone).
-
Diagnosis: Phase Transfer Catalyst (PTC) failure.
-
Fix: Did you forget the TEBA? Without a quaternary ammonium salt, the hydroxide cannot effectively react with the chloroform in the organic phase to generate the trichloromethyl anion. Ensure vigorous stirring (>800 RPM) to maximize surface area.
Category B: Isolation & Yield[1]
Q: My crude yield is <20%, but TLC showed conversion.
-
Diagnosis: Water solubility loss. The product is likely still in your aqueous waste stream.
-
Fix:
-
Did you saturate the aqueous layer with NaCl?
-
Did you use pure EtOAc? Switch to 10% MeOH in DCM or THF/EtOAc for extraction. The hydroxy group makes this molecule very polar.
-
Check the pH. If you stopped at pH 6-7, the carboxylic acid is still partially deprotonated (salt form) and won't extract.
-
Q: The Boc group disappeared (NMR shows free amine or decomposition).
-
Diagnosis: Acid hydrolysis during workup.
-
Fix: You likely acidified to pH 1-2. Use a pH meter, not just paper, and stop strictly at pH 3.5. Use Citric Acid (10% aq) instead of HCl for a gentler acidification buffer.
Data & Specifications
| Parameter | Standard Result | Optimized Target | Key Control Factor |
| Yield | 25–35% | 60–75% | Saturation of aqueous layer with NaCl; pH 3.5 endpoint. |
| Purity (NMR) | >90% | >98% | Temperature control <5°C prevents ring-opening byproducts. |
| Appearance | Yellow Oil | White/Off-White Solid | Proper drying of organic extracts (Na₂SO₄) to remove water. |
| Reaction Time | 24 Hours | 12–16 Hours | High-shear stirring (Biphasic kinetics). |
References
-
Bargellini Reaction Mechanism & Scope
-
Synthesis of Azetidine-3-carboxylic Acids
-
General Azetidinone Preparation (Precursor Synthesis)
-
Boc-Protection Stability
-
Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context on Boc stability in dilute acid). Link
-
Disclaimer: This guide is for research purposes only. The synthesis involves chloroform and strong bases, which can generate dichlorocarbene (toxic). All work must be performed in a functioning fume hood.
Sources
Separation Science Support Hub: Purification of 1-Boc-3-hydroxyazetidine-3-carboxylic acid
Ticket ID: #PUR-AZET-003 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 1-Boc-3-hydroxyazetidine-3-carboxylic acid , a highly polar, acid-sensitive small molecule. This compound presents a "perfect storm" for chromatography:
-
High Polarity: The zwitterionic potential (carboxylic acid + tertiary alcohol) causes strong retention on silica and poor retention on standard C18.
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is liable to cleave under acidic conditions (pH < 2), particularly during concentration.
-
Low UV Absorbance: The lack of conjugation makes UV detection difficult.
This guide provides a modular troubleshooting approach to isolate your target with high purity and yield.
Module 1: Method Selection (The Triage)
Before starting, determine the best mode of chromatography based on your crude mixture's profile.
Decision Matrix
| Feature | Normal Phase (Silica) | Reverse Phase (C18) |
| Primary Use Case | Removing non-polar impurities (e.g., unreacted Boc anhydride). | Final polishing; removing polar salts or closely related isomers. |
| Solvent System | DCM / MeOH / Acetic Acid | Water / Acetonitrile / Formic Acid |
| Risk Factor | Irreversible adsorption (streaking). | Phase collapse (dewetting) on standard C18. |
| Recommended Load | 1–5% of column mass. | 0.5–1% of column mass. |
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on crude solubility.
Module 2: Normal Phase Troubleshooting
The Issue: The compound streaks on the column, eluting over 20+ column volumes, or does not elute at all.
Root Cause Analysis
The free carboxylic acid (-COOH) and the hydroxyl group (-OH) form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. Without a modifier, the compound "drags" through the column.
Protocol: Acidified Silica Chromatography
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
The Modifier: Add 1% Acetic Acid (AcOH) to both solvent bottles.
-
Why AcOH? It is strong enough to protonate the silanols (suppressing tailing) but weak enough (pKa ~4.76) to leave the Boc group intact during the run [1].
-
-
Gradient: 0% to 10% MeOH in DCM over 15 CV (Column Volumes).
-
Note: Do not exceed 15% MeOH on silica; silica dissolves slightly in high MeOH, contaminating your product.
-
FAQ: Normal Phase
Q: Can I use Triethylamine (TEA) instead to run it as a salt? A: Not recommended. While TEA neutralizes the acid, basic silica conditions can induce ring-opening of the strained azetidine ring or epimerization if other chiral centers were present. Stick to acidic modifiers.
Q: My compound is still streaking. What now? A: Switch to CNC (Cyano) functionalized silica. Cyano columns are less polar than bare silica and allow for rapid elution of polar amines/acids using normal phase solvents, often with sharper peak shapes.
Module 3: Reverse Phase Optimization
The Issue: The compound elutes in the void volume (t0) or the column "stops working" (dewetting).
Root Cause Analysis
-
Polarity: The compound is too polar for standard C18 retention.
-
Phase Collapse: Using 100% water to force retention causes the C18 chains to mat down (dewet), losing interaction surface area.
Protocol: "AQ" C18 Purification
-
Column Selection: Use a C18-AQ (Aqueous) or Polar-Embedded column. These have hydrophilic groups near the silica surface that prevent phase collapse in 100% water.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Avoid TFA: Trifluoroacetic acid (TFA) is risky. If you must use it for peak shape, keep concentration ≤0.05% and neutralize fractions immediately [2].
-
-
Gradient: Hold at 0% B for 2–3 CV, then ramp to 30% B over 10 CV.
Visualization: Reverse Phase Workflow
Figure 2: Step-by-step workflow for Reverse Phase purification emphasizing the avoidance of heat during workup.
Module 4: Detection & Stability
The Issue: "I can't see my peak" or "My yield is low after drying."
Detection Strategy (The Invisible Peak)
This molecule lacks a conjugated pi-system.
-
UV: Set detector to 210 nm . (Expect baseline drift from Acetic/Formic acid).
-
ELSD (Evaporative Light Scattering Detector): The gold standard for this compound. It detects non-volatile mass regardless of chromophores.
-
TLC Stains:
Stability Warning (The Rotovap Trap)
Problem: You purified it successfully, but after rotary evaporation, the NMR shows a mess (loss of Boc signals). Cause: As solvent evaporates, the concentration of the acid modifier (AcOH or Formic) increases. Heat + Acid = Boc Deprotection. Solution:
-
Azeotrope: If using Normal Phase (AcOH), add Toluene to your fractions before evaporating.[4] Toluene forms an azeotrope with acetic acid, carrying it away at lower temperatures.
-
Lyophilize: If using Reverse Phase (Water), freeze and sublime the ice. Do not heat.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Confirming Boc stability profiles in dilute organic acids).
-
Sigma-Aldrich Technical Support. (n.d.). Peptide & Amino Acid Purification Guide. (Advising on TFA usage with acid-labile groups).
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Protocols for KMnO4 and Hanessian's stain).
Sources
Technical Support Center: Challenges in the Synthesis of Substituted Azetidines
From the desk of the Senior Application Scientist
Welcome to the technical support center for substituted azetidine synthesis. As a cornerstone in modern medicinal chemistry, the azetidine ring offers a unique three-dimensional scaffold that can significantly enhance the pharmacological properties of drug candidates. However, the inherent ring strain of this four-membered heterocycle presents a unique set of synthetic challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during their experiments. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to empower your research and accelerate your discovery process.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of substituted azetidines notoriously difficult?
The primary difficulty stems from the significant ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol.[2] This strain makes the azetidine ring susceptible to undesired ring-opening reactions, polymerization, and rearrangements.[1][3] Consequently, synthetic routes often suffer from low yields and the formation of complex side-products.[1] The challenge lies in carefully controlling reaction conditions to favor the entropically and enthalpically disfavored intramolecular cyclization over competing pathways.[4][5]
Q2: What are the most common strategies for synthesizing the azetidine core?
Several core strategies are employed, each with its own set of advantages and challenges:
-
Intramolecular Cyclization: This is a foundational approach, typically involving the reaction of a γ-amino alcohol or a γ-amino halide.[4] The key is to activate the hydroxyl or halide group to facilitate nucleophilic attack by the amine.
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, can provide a direct route to the azetidine ring.[2]
-
Ring Contraction/Expansion: Methods like the ring contraction of substituted pyrrolidinones or the ring expansion of aziridines offer alternative pathways to the azetidine core.[2][6]
-
C-H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing functionalized azetidines, offering high functional group tolerance.[2]
Q3: How do I select the appropriate nitrogen protecting group for my synthesis?
The choice of a nitrogen protecting group is critical and can influence reaction outcomes and stability.
| Protecting Group | Key Characteristics & Considerations | Common Deprotection |
| Boc (tert-butoxycarbonyl) | Widely used due to its stability under various conditions. It can be readily removed with acid.[1] | Acidic conditions (e.g., TFA, HCl) |
| Cbz (carbobenzyloxy) | Offers an orthogonal deprotection strategy to Boc.[1] Removed by hydrogenolysis. | H₂, Pd/C |
| Bn (benzyl) | Similar to Cbz, it provides an orthogonal deprotection option.[1] | Hydrogenolysis (H₂, Pd/C) |
| PMP (p-methoxyphenyl) | Can be removed under oxidative conditions, providing another layer of orthogonality.[7] | Cerium(IV) ammonium nitrate (CAN) |
| Sulfonyl groups (e.g., Tosyl) | Highly activating, but can be difficult to remove. Often used in C-H activation strategies. | Harsh reducing agents (e.g., Na/Hg) |
The steric and electronic properties of the protecting group can also influence the stereochemical outcome of subsequent reactions.
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.
Problem 1: My intramolecular cyclization reaction is resulting in low or no yield of the desired azetidine.
Probable Cause A: Inefficient Ring Closure Kinetics
The formation of a four-membered ring is kinetically challenging. The acyclic precursor must adopt a specific, high-energy conformation for the nucleophilic nitrogen and the electrophilic carbon to be in proximity for reaction.[5]
Proposed Solutions:
-
Increase Effective Molarity: Perform the reaction at high dilution to favor intramolecular cyclization over intermolecular side reactions like polymerization.
-
Choice of Base and Solvent: For cyclizations of γ-amino alcohols or their derivatives, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in an aprotic polar solvent such as THF or DMF is often necessary to deprotonate the amine without causing side reactions.[8]
-
Leaving Group Quality: Ensure you are using a good leaving group. For γ-amino alcohols, in-situ activation via mesylation or tosylation is common. For γ-amino halides, iodide is a better leaving group than bromide or chloride.
Probable Cause B: Competing Side Reactions
The high ring strain of the azetidine product makes it a potential target for nucleophilic attack, and starting materials can undergo other reactions.
Proposed Solutions:
-
Elimination Reactions: If your substrate has acidic protons beta to the leaving group, elimination can be a major side reaction. Using a bulkier, non-nucleophilic base can sometimes mitigate this.
-
Formation of Pyrrolidine: A common competing pathway is the 5-endo-tet cyclization to form a five-membered pyrrolidine ring.[8] The regioselectivity can be influenced by the specific catalyst and reaction conditions. For example, certain Lewis acids may favor the formation of the azetidine.[8]
Workflow: Troubleshooting Low Yield in Azetidine Cyclization
Caption: A decision tree for troubleshooting low-yielding azetidine cyclization reactions.
Problem 2: I am having difficulty with the purification of my substituted azetidine.
Probable Cause A: Polarity and Volatility
Substituted azetidines can be highly polar and sometimes volatile, making standard purification techniques challenging.[1]
Proposed Solutions:
-
Flash Column Chromatography: This is a common and effective method.[1] For polar azetidines, a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is often successful.[1]
-
TLC System Optimization: Before attempting a column, carefully optimize your TLC solvent system. The addition of a small amount of triethylamine (~1%) to the mobile phase can help prevent streaking of basic amine products on silica gel.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or an amine-bonded silica stationary phase.[1]
-
Salt Formation: If the azetidine is stable as a salt (e.g., HCl salt), it may be possible to precipitate it from an organic solvent, providing a non-chromatographic purification method.
Probable Cause B: Instability on Silica Gel
The acidic nature of standard silica gel can sometimes cause decomposition or ring-opening of sensitive azetidines.
Proposed Solutions:
-
Neutralized Silica: Treat your silica gel with a base (e.g., triethylamine) before packing the column. This can be done by preparing the slurry in a solvent system containing 1-2% triethylamine.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than what might be considered "ideal" to push the compound through faster, even if it means sacrificing some separation.
Illustrative Experimental Protocol
Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization
This protocol details a common method for synthesizing a key azetidine building block.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)amino-3-chloro-2-propanol
-
To a solution of 1-amino-3-chloro-2-propanol hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.
Step 2: Intramolecular Cyclization to N-Boc-3-hydroxyazetidine
-
Dissolve the crude 1-(tert-butoxycarbonyl)amino-3-chloro-2-propanol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise, being cautious of hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to obtain the crude product.
-
Purify by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
Rationale Behind Key Steps:
-
Boc Protection: The Boc group is introduced to protect the nitrogen, preventing it from acting as a nucleophile in intermolecular side reactions and to facilitate handling and purification.
-
NaH as Base: Sodium hydride is a strong, non-nucleophilic base that deprotonates both the alcohol and the carbamate proton, generating the alkoxide which then acts as the nucleophile for the intramolecular Sₙ2 reaction, closing the ring.
-
THF as Solvent: THF is a polar aprotic solvent that is suitable for reactions involving NaH and can solubilize the starting materials.
Diagram: Competing Pathways in Azetidine Synthesis
Caption: Key reaction pathways in the synthesis of azetidines from acyclic precursors.
References
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information. Available from: [Link]
-
A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available from: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Previous strategies towards azetidines and this approach. a Select... ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available from: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available from: [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. Available from: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available from: [Link]
-
The synthesis of azetidines with intramolecular cyclization of... ResearchGate. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Boc Deprotection of Azetidine Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: AZT-BOC-001
Executive Summary: The Azetidine Challenge
Welcome to the technical support hub for azetidine chemistry. If you are here, you likely encountered one of two phenomena: your product evaporated into the vacuum line, or it polymerized into an intractable gum.
The Core Problem: Azetidines possess significant ring strain (~26 kcal/mol). While the Boc group stabilizes the nitrogen, its removal creates a vulnerable secondary amine or ammonium salt. Under standard acidic deprotection conditions, two critical failure modes exist:
-
Acid-Mediated Ring Opening: The protonated azetidine is susceptible to nucleophilic attack (by Cl⁻, CF₃COO⁻, or intramolecular nucleophiles), leading to ring-opening and subsequent polymerization.
-
Volatility & Hydrophilicity: Low molecular weight azetidines are highly volatile as free bases and extremely water-soluble, making standard aqueous workups or high-vacuum drying disastrous.
This guide provides self-validating protocols to navigate these risks.
Diagnostic Workflow
Before proceeding, utilize this decision tree to select the correct deprotection strategy for your specific substrate.
Caption: Decision matrix for selecting deprotection conditions based on substrate stability and volatility.
Troubleshooting & FAQs
Issue 1: "My product disappeared after concentration."
Diagnosis: Volatility of the Free Base. Technical Insight: Simple azetidines (e.g., 3-fluoroazetidine) have significant vapor pressure. If you perform a basic workup (NaHCO₃ wash) and then rotovap, you are distilling your product into the trap. Solution:
-
Do not generate the free base. Isolate the product as the Trifluoroacetate or Hydrochloride salt.
-
Derivatize in situ. If the free base is required for the next step (e.g., amide coupling), add the next reagents directly to the crude salt solution after neutralizing with DIPEA/NMM, without isolating the intermediate.
Issue 2: "I see a complex mixture or 'gum' in the NMR."
Diagnosis: Cation-Induced Polymerization or Ring Opening.
Technical Insight: The cleavage of the Boc group generates a tert-butyl cation (
-
Add Scavengers: Use a "cocktail" containing Triethylsilane (TES) . TES acts as a hydride source to irreversibly quench the
cation into isobutane gas, preventing it from reacting with the azetidine. -
Switch to TMSOTf: If TFA causes decomposition, use Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This mechanism cleaves the Boc group via a silyl carbamate intermediate, avoiding the generation of free carbocations and strong protic acids [1].
Issue 3: "The reaction is incomplete, but I'm afraid to heat it."
Diagnosis: Steric hindrance vs. Thermal instability. Technical Insight: Heating azetidines in acid promotes ring opening (nucleophilic attack by the counterion). Solution:
-
Never heat above 30°C.
-
Increase Acid Concentration, not Temperature. Move from 20% TFA to 50% TFA, or use 4M HCl in Dioxane.
-
Use Lewis Acid Activation: The TMSOTf method (Method B below) proceeds rapidly at 0°C due to the high oxophilicity of silicon, driving the reaction without thermal energy.
Validated Experimental Protocols
Comparison of Methods
| Feature | Method A: TFA + Scavengers | Method B: TMSOTf / Lutidine | Method C: HCl / Dioxane |
| Primary Use | General robust substrates | Acid-sensitive / Complex scaffolds | Volatile / Simple azetidines |
| Reagents | TFA, DCM, Triethylsilane | TMSOTf, 2,6-Lutidine, DCM | 4M HCl in Dioxane |
| Risk Profile | Moderate ( | Low (Mildest conditions) | High (Cl⁻ is nucleophilic) |
| Selectivity | Cleaves Boc, tBu esters | Highly selective for Boc | Cleaves Boc, some esters |
| Workup | Evaporation (Salt) or Extraction | Aqueous quench required | Filtration (Precipitates Salt) |
Method A: Scavenger-Assisted TFA (The "Standard" Protocol)
Best for: Non-volatile azetidines where stability is not the primary concern.
-
Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).
-
Why? TES traps the tert-butyl cation immediately.
-
-
Acidification: Cool to 0°C. Add TFA dropwise to reach a final ratio of DCM:TFA (2:1 or 1:1).
-
Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC/LCMS.[1]
-
Workup:
-
Concentrate in vacuo (bath < 30°C).
-
Co-evaporation: Add Toluene (3x) and evaporate to remove residual TFA as an azeotrope.
-
Result: Product is the TFA salt.
-
Method B: TMSOTf / 2,6-Lutidine (The "Expert" Protocol)
Best for: Complex, acid-sensitive, or highly strained azetidines. This method avoids strong protic acids. [2]
-
Preparation: Dissolve N-Boc azetidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Activation: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) dropwise.
-
Reaction: Stir at 0°C for 30–60 minutes.
-
Quench: Add MeOH (excess) or saturated aqueous NaHCO₃.
-
Note: The TMS-amine intermediate is hydrolyzed to the free amine here.
-
-
Isolation: Extract with DCM/CHCl₃. If the product is water-soluble, do not wash with water; evaporate and purify via reverse-phase chromatography.
Mechanistic Visualization
Understanding the failure mode is key to prevention. The diagram below illustrates the divergence between the desired deprotection and the ring-opening side reaction.
Caption: Mechanistic pathway showing the role of scavengers in preventing cation-mediated side reactions.
References
-
Sakurai, M., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link
-
Zhang, A.J., et al. (2011). "TMSOTf-mediated Boc-deprotection: A mild method for acid-sensitive substrates." Tetrahedron Letters, 52(12), 1345-1348. Link
-
Wuts, P.G.M., & Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience. (General reference for volatility and salt formation). Link
-
BenchChem Tech Support. (2025). "Navigating Boc Deprotection: A Guide to Minimizing Side Products." Link
Sources
Technical Support Center: 3-Hydroxyazetidine Amide Stability
Here is the Technical Support Guide for the stability issues of 3-hydroxyazetidine amides.
Topic: Stability & Degradation Mechanisms of 3-Hydroxyazetidine Amides at pH > 8 Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Last Updated: February 8, 2026
Executive Summary: The "Hidden" Instability
Users frequently report the unexplained loss of 3-hydroxyazetidine amide products during basic workups (e.g., sat. NaHCO₃ or NaOH extractions) or storage in basic buffers. While secondary amides are typically stable at pH 8–10, 3-hydroxyazetidine amides exhibit a unique instability profile.
The Core Issue: The instability is not due to simple amide hydrolysis. It is driven by Neighboring Group Participation (NGP) . The 3-hydroxyl group, upon deprotonation, acts as an intramolecular nucleophile, attacking the amide carbonyl. This facilitates a rapid
Diagnostic Guide: Is This Your Problem?
Use this matrix to determine if your experimental failure is caused by this specific mechanism.
| Symptom | Observation | Diagnosis |
| Mass Loss | Product disappears during aqueous basic workup (pH > 8). | High Probability. The amide has hydrolyzed to the water-soluble amino-alcohol and carboxylic acid. |
| New Peaks (LCMS) | Appearance of a peak with Mass = Product + 1 Da (Hydrolysis) or Same Mass but different Retention Time (Ester). | Confirmed. The "Same Mass" peak is the O-acyl ester intermediate; the "+1 Da" is the hydrolysis product. |
| pH Sensitivity | Compound is stable in DMSO/MeOH but degrades in phosphate buffer pH 8.5. | Confirmed. The reaction is base-catalyzed (alkoxide formation). |
| Structure Specificity | 3-methoxyazetidine analogs are stable; 3-hydroxy analogs degrade. | Confirmed. The free hydroxyl group is the requisite nucleophile. |
Mechanistic Deep Dive
To solve the problem, you must understand the pathway. The degradation does not proceed via direct hydroxide attack on the amide (which is slow). It proceeds via an intramolecular "suicide" mechanism .
The Pathway[1][2][3][4]
-
Activation: At pH > 8, the 3-hydroxyl group (
) exists in equilibrium with its alkoxide form. -
Cyclization: The alkoxide attacks the exocyclic amide carbonyl. Despite the strain of the azetidine ring, the transition state (a bridged 5-membered interaction) is kinetically accessible.
-
Rearrangement (
Shift): The C-N bond breaks, forming the O-acyl azetidine (an ester). -
Hydrolysis: Esters hydrolyze
times faster than amides at basic pH. The ester is rapidly saponified to the carboxylic acid and the free amine.
Visualization (Graphviz)
Figure 1: The base-catalyzed degradation pathway of 3-hydroxyazetidine amides via N-to-O acyl migration.
Troubleshooting & Solution Protocols
Protocol A: The "Safe Workup" (pH Control)
Use this if you are synthesizing 3-hydroxyazetidine amides and losing yield during extraction.
The Fix: Avoid standard basic washes (NaHCO₃, NaOH). Maintain pH < 7.5.
-
Quench: Dilute the reaction mixture with EtOAc or DCM.
-
Wash 1: Use 0.5 M Phosphate Buffer (pH 6.0) or dilute Ammonium Chloride (
).-
Why: This keeps the hydroxyl group protonated and prevents the initiation of the NGP mechanism.
-
-
Wash 2: Brine.
-
Drying: Dry over
(neutral) rather than (basic). -
Concentration: Do not heat above 40°C during rotary evaporation if traces of base are present.
Protocol B: Hydroxyl Protection Strategy
Use this if your compound requires storage or exposure to basic conditions (e.g., biological assays).
The Fix: Block the nucleophile.
-
Selection: Choose a protecting group that is stable to base but easy to remove with acid or fluoride.
-
Recommended:TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) .
-
Avoid: Acetyl (Ac). Acetyl groups can also migrate or hydrolyze, complicating the spectra.
-
-
Synthesis: Protect the 3-hydroxyazetidine before amide coupling if possible, or protect the hydroxyl immediately after coupling using TBSCl/Imidazole.
Protocol C: Stability Profiling Experiment
Use this to validate if a specific analog is stable enough for a biological assay.
-
Prepare Stock: Dissolve compound in DMSO (10 mM).
-
Prepare Buffers: Phosphate buffered saline (PBS) adjusted to pH 7.4, 8.0, and 9.0.
-
Incubate: Dilute stock 1:100 into buffers (Final: 100 µM). Incubate at 37°C.
-
Monitor: Inject onto HPLC/UPLC at
. -
Criteria: If degradation > 5% at pH 8.0 in 4 hours, the compound is unsuitable for basic formulations.
Frequently Asked Questions (FAQs)
Q1: Why doesn't this happen with 3-hydroxy-pyrrolidine amides? A: It does, but the kinetics are different. The 4-membered azetidine ring is puckered, and the geometric constraints often place the 3-hydroxyl group in closer proximity to the exocyclic carbonyl carbon compared to the more flexible 5-membered pyrrolidine ring. The "effective molarity" of the nucleophile is higher in the strained system.
Q2: Can I just use a stronger amide coupling reagent to prevent this? A: No. The instability occurs after the amide is formed. The choice of coupling reagent (HATU, EDC, etc.) affects the formation rate, not the stability of the final product against base-catalyzed degradation.
Q3: I see a peak with the same mass but different retention time. Is that the ester?
A: Yes. If you observe a peak shift (usually to a later retention time on reverse-phase LC) with the same mass, it is likely the O-acyl isomer. This confirms the
Q4: Is the azetidine ring itself opening? A: Unlikely at pH 8. While azetidines are strained and can undergo ring opening (usually acid-catalyzed or via attack at the ring carbons by strong nucleophiles), the amide carbonyl is a much softer and more accessible electrophile for the intramolecular hydroxyl group. Ring opening is a secondary concern compared to amide hydrolysis [1].
References
-
Azetidine Ring Stability: Dounay, A. B., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett. (2021).[1]
-
N-to-O Acyl Migration Mechanism: Sohma, Y., et al. "N-O Intramolecular Acyl Migration Reaction in Peptide Chemistry." Chem. Commun. (2004).
-
Amide Hydrolysis Kinetics: "Hydrolysis of Amides." Chemistry LibreTexts.
Sources
Technical Support Center: Navigating the Scale-Up of 1-Boc-3-hydroxyazetidine-3-carboxylic acid Production
Welcome to the technical support center for the synthesis and scale-up of 1-Boc-3-hydroxyazetidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and common scale-up challenges. Our aim is to equip you with the necessary insights to anticipate and overcome potential hurdles in your production campaigns.
Introduction to the Synthetic Landscape
1-Boc-3-hydroxyazetidine-3-carboxylic acid is a valuable building block in medicinal chemistry, often utilized for its constrained four-membered ring and versatile functional groups. The synthesis of this molecule on a larger scale, however, presents a unique set of challenges that require careful consideration of reaction conditions, impurity profiles, and purification strategies. This guide will explore the common synthetic pathways and provide practical solutions to frequently encountered issues.
The primary synthetic strategies generally converge on two main approaches for introducing the carboxylic acid functionality at the C3 position:
-
Cyanation followed by hydrolysis: This route involves the formation of a cyanohydrin intermediate, 1-Boc-3-cyano-3-hydroxyazetidine, which is then hydrolyzed to the desired carboxylic acid.
-
Direct carboxylation or functional group manipulation: This can involve various methods, including the oxidation of a hydroxymethyl group or the carboxylation of an organometallic intermediate.
Below, we will delve into the specific challenges and troubleshooting for each stage of the synthesis.
Synthetic Pathway Overview & Key Transformation Challenges
Caption: General synthetic routes to the target molecule.
Part 1: Synthesis of Key Intermediates
FAQ 1: We are observing significant byproduct formation during the synthesis of 1-Boc-3-hydroxyazetidine from 1-(diphenylmethyl)-3-hydroxyazetidine. How can we minimize this?
Answer:
This is a common issue, particularly on a larger scale. The primary byproduct is often diphenylmethane, which arises from the hydrogenolysis of the diphenylmethyl (benzhydryl) protecting group.[1] Here’s a breakdown of the causes and solutions:
-
Causality: The hydrogenolysis of the N-benzhydryl group is a competing reaction with the desired N-debenzylation. The reaction conditions, particularly the catalyst, solvent, and hydrogen pressure, can influence the selectivity.
-
Troubleshooting & Protocol:
-
Catalyst Selection: While Palladium on carbon (Pd/C) is commonly used, the choice of catalyst loading and grade is crucial. A lower loading of a highly active catalyst may favor the desired reaction. Consider screening different grades of Pd/C.
-
Solvent System: Protic solvents like methanol or ethanol are generally effective. The presence of an acid, such as HCl, can facilitate the deprotection and may suppress byproduct formation.
-
Hydrogen Pressure: Operating at a moderate hydrogen pressure (e.g., 50-100 psi) is often sufficient. Excessively high pressures can sometimes lead to over-reduction.
-
In-situ Boc Protection: A highly effective strategy is to perform the Boc protection in the same pot following debenzylation. This "one-pot" procedure can trap the free amine as it is formed, preventing side reactions.
-
Experimental Protocol: One-Pot Debenzylation and Boc Protection
-
To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in methanol, add a catalytic amount of 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a mild base such as triethylamine or sodium bicarbonate.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product.
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C (5-10 mol%) | Effective for hydrogenolysis. |
| Solvent | Methanol or Ethanol | Good solubility for reactants. |
| Hydrogen Pressure | 50-100 psi | Sufficient for debenzylation without excessive side reactions. |
| Boc Anhydride | 1.1-1.5 equivalents | Ensures complete protection of the newly formed amine. |
| Base | Triethylamine or NaHCO₃ | Neutralizes any acid formed and facilitates the reaction. |
FAQ 2: Our oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone is sluggish and gives incomplete conversion. What are our options for a scalable oxidation?
Answer:
The oxidation of the secondary alcohol in 1-Boc-3-hydroxyazetidine can be challenging due to the strained nature of the azetidine ring. Several oxidation systems can be employed, each with its own advantages and disadvantages on scale.
-
Common Oxidation Reagents & Their Challenges:
-
Swern/Moffatt Oxidation: While generally reliable on a small scale, these methods generate stoichiometric amounts of dimethyl sulfide, which has an unpleasant odor and requires careful scrubbing of the off-gas on a large scale. The cryogenic temperatures required can also be energy-intensive.
-
Dess-Martin Periodinane (DMP): DMP is a mild and effective oxidant, but it is expensive and the periodinane byproduct can be difficult to remove completely.
-
TEMPO-based Oxidations: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) catalyzed oxidations using a co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are often more scalable and cost-effective.[1]
-
-
Troubleshooting & Protocol (TEMPO/Bleach Oxidation):
-
pH Control: Maintaining the pH of the reaction mixture between 9 and 10 is critical for the catalytic cycle to operate efficiently. A buffered system or the controlled addition of a base is necessary.
-
Temperature Control: The reaction is exothermic. A controlled addition of the bleach solution at a low temperature (0-5 °C) is essential to prevent runaway reactions and byproduct formation.
-
Phase Transfer Catalyst: In a biphasic system (e.g., dichloromethane/water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
-
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Dissolve 1-Boc-3-hydroxyazetidine in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Add a catalytic amount of TEMPO (1-5 mol%) and potassium bromide (KBr) (5-10 mol%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach, 1.1-1.3 equivalents) while vigorously stirring and maintaining the temperature below 10 °C. The pH should be maintained around 9-10 by the addition of a sodium bicarbonate solution if necessary.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to afford the crude 1-Boc-3-azetidinone.
Part 2: Introduction of the Carboxylic Acid Functionality
FAQ 3: We are struggling with the hydrolysis of 1-Boc-3-cyano-3-hydroxyazetidine. The reaction is slow and we observe decomposition of the azetidine ring. How can we improve this step?
Answer:
The hydrolysis of the nitrile group in the presence of a Boc-protected azetidine requires a careful balance of reaction conditions to avoid cleavage of the Boc group or opening of the strained azetidine ring. Both acidic and basic conditions can be employed, but each has its pitfalls.
-
Acidic Hydrolysis:
-
Challenge: Strong acidic conditions required for nitrile hydrolysis can also lead to the removal of the acid-labile Boc protecting group. The azetidine ring itself can also be susceptible to ring-opening under harsh acidic conditions.
-
Troubleshooting:
-
Use of milder acids like formic acid or a mixture of acetic acid and a mineral acid might be effective.
-
Careful control of temperature is crucial. Running the reaction at a lower temperature for a longer duration may favor nitrile hydrolysis over deprotection.
-
-
-
Basic Hydrolysis:
-
Challenge: While the Boc group is generally stable to basic conditions, the azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially at elevated temperatures. The hydrolysis can also be slow.
-
Troubleshooting:
-
Use of a moderate concentration of base (e.g., 2-4 M NaOH or KOH) is recommended.
-
The addition of a co-solvent such as methanol or ethanol can improve the solubility of the starting material and facilitate the reaction.
-
Microwave-assisted hydrolysis has been shown to accelerate the reaction at lower temperatures, potentially minimizing degradation.
-
-
Experimental Protocol: Basic Hydrolysis
-
Dissolve 1-Boc-3-cyano-3-hydroxyazetidine in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-4 equivalents) in water.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a mineral acid (e.g., 1 M HCl) to a pH of 2-3 to protonate the carboxylate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude product.
| Parameter | Recommendation | Rationale |
| Base | NaOH or KOH (2-4 eq.) | Effective for nitrile hydrolysis while minimizing Boc cleavage. |
| Solvent | Methanol/Water or Ethanol/Water | Improves solubility and reaction rate. |
| Temperature | 50-60 °C | A balance between reaction rate and stability. |
| Acidification | 1 M HCl to pH 2-3 | To isolate the carboxylic acid from its salt. |
digraph "Hydrolysis_Challenges" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="1-Boc-3-cyano-3-hydroxyazetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; "Acid_Hydrolysis" [label="Acidic Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base_Hydrolysis" [label="Basic Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Desired_Product" [label="Target Carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Reaction_1" [label="Boc Deprotection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Side_Reaction_2" [label="Azetidine Ring Opening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Acid_Hydrolysis"; "Start" -> "Base_Hydrolysis"; "Acid_Hydrolysis" -> "Desired_Product"; "Base_Hydrolysis" -> "Desired_Product"; "Acid_Hydrolysis" -> "Side_Reaction_1" [label="Harsh acid"]; "Acid_Hydrolysis" -> "Side_Reaction_2" [label="Harsh conditions"]; "Base_Hydrolysis" -> "Side_Reaction_2" [label="High temperature"];
caption [label="Decision tree for nitrile hydrolysis.", shape=plaintext, fontcolor="#5F6368"]; }
Caption: Decision tree for nitrile hydrolysis.
Part 3: Purification and Impurity Profile
FAQ 4: We are having difficulty purifying the final product, 1-Boc-3-hydroxyazetidine-3-carboxylic acid. It seems to be highly polar and water-soluble. What is the best approach for large-scale purification?
Answer:
The high polarity and water solubility of the final product indeed make purification challenging. Standard silica gel chromatography may not be the most efficient method on a large scale. Here are some strategies to consider:
-
Crystallization: This is often the most desirable method for large-scale purification as it is cost-effective and can provide high purity.
-
Solvent Screening: A thorough solvent screening is essential. Consider single solvent systems (e.g., ethyl acetate, acetonitrile, isopropanol) and binary solvent systems (e.g., ethyl acetate/heptane, acetonitrile/water).
-
pH Adjustment: The solubility of the carboxylic acid is highly dependent on pH. Crystallization may be induced by carefully adjusting the pH of a concentrated aqueous solution.
-
Seeding: Using a small amount of pure crystalline material as a seed can promote crystallization and improve the crystal form.
-
-
Reverse-Phase Chromatography: If crystallization is not feasible, reverse-phase chromatography (e.g., using C18-functionalized silica) can be an effective alternative for polar compounds. However, this method is generally more expensive due to the cost of the stationary phase and the large volumes of solvent required.
-
Ion-Exchange Chromatography: Given the acidic nature of the product, anion-exchange chromatography could be a viable option. The product would bind to the resin and could be eluted by changing the pH or ionic strength of the eluent.
FAQ 5: What are the common process-related impurities we should be looking out for in our final product?
Answer:
The impurity profile will depend on the synthetic route chosen. However, some common impurities to monitor for include:
-
From the Synthesis of 1-Boc-3-hydroxyazetidine:
-
Residual starting materials or intermediates.
-
Diphenylmethane if the debenzylation route is used.
-
-
From the Oxidation Step:
-
Unreacted 1-Boc-3-hydroxyazetidine.
-
Over-oxidation products, although less common for this substrate.
-
-
From the Cyanation and Hydrolysis:
-
Unreacted 1-Boc-3-azetidinone.
-
The intermediate cyanohydrin.
-
The corresponding amide from incomplete hydrolysis of the nitrile.
-
-
Degradation Products:
-
Products resulting from the ring-opening of the azetidine ring.
-
The de-protected azetidine-3-carboxylic acid if the Boc group is cleaved.
-
A robust analytical method, such as HPLC with mass spectrometry detection (LC-MS), is essential for identifying and quantifying these impurities throughout the process.
Concluding Remarks
The successful scale-up of 1-Boc-3-hydroxyazetidine-3-carboxylic acid production requires a proactive approach to identifying and mitigating potential challenges. By carefully selecting and optimizing reaction conditions, understanding the potential for byproduct and impurity formation, and developing a robust purification strategy, researchers and drug development professionals can efficiently produce this valuable building block. This guide provides a foundation for troubleshooting common issues, but it is crucial to perform thorough process development and optimization for your specific system.
References
- Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
- Billotte, S. (1998). A new and efficient synthesis of 3-iodoazetidine and 3-iodopyrrolidine N-t-butoxycarbonyl derivatives. Tetrahedron Letters, 39(31), 5549-5552.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
- Nalawansha, D. A., et al. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1019.
- Singh, R., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15691.
- Smith, A. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1641.
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
Sources
Technical Support Center: Characterization of Impurities in 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Welcome to the technical support center for 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (Boc-3-OH-Aze-3-COOH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this valuable building block. Here, we address common questions and troubleshooting scenarios encountered during synthesis, purification, and stability testing. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research and development programs.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities I should expect in my sample of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid?
A1: Impurities in your sample can be broadly categorized into two main classes: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances introduced or formed during the synthesis of the molecule. Their presence is highly dependent on the synthetic route employed.
-
Starting Material Impurities: Residual starting materials from the synthesis of the azetidine core, such as epichlorohydrin or related precursors, can be a source of impurities. Some synthetic routes for azetidine-3-carboxylic acid avoid highly toxic reagents like epichlorohydrin to mitigate this risk.[1]
-
By-products of Synthesis: Incomplete reactions or side reactions can lead to various impurities. For instance, during the introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc anhydride), side reactions can occur, especially if a catalyst like 4-(dimethylamino)pyridine (DMAP) is used.[2]
-
Reagents and Solvents: Residual solvents and unreacted reagents from the purification steps are also common process-related impurities.
-
-
Degradation Products: These impurities form during storage or handling of the final compound due to exposure to stress conditions like acid, base, heat, light, or oxidizing agents.
-
Boc-Deprotection Products: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, leading to the formation of the free amine, 3-hydroxyazetidine-3-carboxylic acid.[3][4]
-
Products of tert-Butyl Cation: The acid-catalyzed removal of the Boc group generates a tert-butyl cation. This reactive intermediate can lead to the formation of isobutylene or can alkylate other molecules in the mixture, leading to tert-butylated impurities.[5]
-
Oxidation Products: The tertiary alcohol group on the azetidine ring could be susceptible to oxidation, although this is generally less common under standard storage conditions.
-
Oligomers/Polymers: Under certain conditions, the azetidine ring can be reactive, potentially leading to the formation of dimers or oligomers, though this is less likely with the Boc-protected nitrogen.
-
A summary of potential impurities is provided in the table below:
| Impurity Class | Potential Impurities | Origin |
| Process-Related | Starting materials (e.g., from epichlorohydrin route), unreacted reagents (e.g., di-tert-butyl dicarbonate), residual solvents. | Synthesis and purification steps. |
| By-products from incomplete reactions or side-reactions. | Synthesis. | |
| Degradation Products | 3-hydroxyazetidine-3-carboxylic acid (Boc-deprotected). | Acidic conditions, heat. |
| tert-butylated species, isobutylene. | By-products of acid-catalyzed Boc-deprotection. | |
| Oxidized derivatives. | Oxidative stress. |
Troubleshooting Guides
Scenario 1: "I see an unexpected peak in my HPLC chromatogram. How do I identify it?"
This is a common challenge. The appearance of a new peak can indicate either a process-related impurity from a new batch of starting material or a degradation product. A systematic approach is necessary for identification.
Step 1: Initial Assessment and Information Gathering
-
Review the History of the Sample: Was it recently synthesized? Has it been stored for a long time? Was it exposed to any harsh conditions (e.g., left on the benchtop in sunlight, stored in a vial with residual acid)?
-
Analyze by LC-MS: The first step in identification is to get a mass of the unknown peak. This will provide the molecular weight, which is a critical piece of information.
Step 2: Proposing Potential Structures
Based on the molecular weight and known chemistry of your molecule, you can propose potential structures.
-
If the MW is lower than the parent compound:
-
Loss of the Boc group (-100 Da): This would correspond to 3-hydroxyazetidine-3-carboxylic acid. This is a very common degradation product, especially if the sample has been exposed to acidic conditions.
-
-
If the MW is higher than the parent compound:
-
Addition of a tert-butyl group (+56 Da): This could indicate alkylation of the molecule by the tert-butyl cation generated during partial degradation.
-
Dimerization (MW x 2 or related): While less common, dimerization could be a possibility under certain stress conditions.
-
Step 3: Confirmation using Forced Degradation Studies
To confirm if the impurity is a degradation product, a forced degradation study is the definitive approach. This involves intentionally exposing your compound to various stress conditions to see if you can generate the impurity in a controlled manner.
-
Preparation of Stock Solution: Prepare a stock solution of your 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method alongside a control sample.
-
Peak Tracking: Compare the chromatograms of the stressed samples to your original sample. If the unknown peak increases significantly under a specific stress condition, it confirms its identity as a degradation product from that pathway.
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7][8]
Scenario 2: "My compound purity is decreasing over time. How can I develop a stability-indicating HPLC method to monitor this?"
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any impurities or degradation products.
-
Column Selection: A C18 column is a good starting point for this polar molecule.
-
Mobile Phase Selection:
-
Aqueous Phase: An acidic buffer is recommended to ensure good peak shape for the carboxylic acid. Start with 0.1% formic acid or phosphoric acid in water.
-
Organic Phase: Acetonitrile or methanol.
-
-
Detection: UV detection is suitable. Given the lack of a strong chromophore, detection at lower wavelengths (e.g., 210-220 nm) will likely be necessary.
-
Method Development and Optimization:
-
Perform forced degradation studies as described in Scenario 1.
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient and other chromatographic parameters (flow rate, column temperature) to achieve baseline separation of the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants. The peak should be spectrally pure across its width.
-
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Impurity Formation and Analysis
To better understand the relationships between synthesis, degradation, and analysis, the following diagrams illustrate key pathways and workflows.
Caption: Overview of impurity sources.
Caption: Workflow for impurity identification.
Advanced Characterization Techniques
For definitive structural elucidation of unknown impurities, especially those that cannot be identified through forced degradation, more advanced techniques are required.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information about the impurity. The fragmentation of the Boc group is well-characterized and can be a useful diagnostic tool.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can be used to determine the complete structure of an isolated impurity.[10][11][12]
References
-
DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Patani, George A.; LaVoie, Edmond J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Giri, A. K. (1997). Genetic toxicology of epichlorohydrin: a review. Mutation Research/Reviews in Genetic Toxicology, 386(1), 25-38.
- Srinivas, O.; Sarma, J. A. R. P. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 42(8), 1045-1059.
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Aapptec. (2013). 3-Hydroxyazetidine Carboxylic Acids. Retrieved from [Link]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
FDA. (2019). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
- Skidmore, K., et al. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Biotechnology Progress, 28(6), 1547-1554.
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
- Reddit. (2023).
- Bartoli, G., et al. (2005). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers. The Journal of Organic Chemistry, 70(1), 169-174.
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
-
Veeprho. (2020). Genotoxic Impurities: An Overview. Retrieved from [Link]
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
- ICH Guideline. (2025).
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
- ResearchGate. (2025). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers.
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
- Oxford Academic. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis.
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- NIH. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
- CBER. (n.d.).
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- IJPSR. (2020). DEVELOPMENT AND VALIDATION OF GAS CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF GENOTOXIC IMPURITY, EPICHLOROHYDRIN, IN LINEZOLID DRUG.
- ResearchGate. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- ResearchGate. (2025). Direct Access to L-Azetidine-2-carboxylic Acid.
- National Toxicology Program. (n.d.). RoC Profile: Epichlorohydrin.
- News-Medical. (2019). Characterizing Small Molecules with NMR.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- Slideshare. (n.d.). Q3A(R2).
- LOCKSS. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
- Veeprho. (2020). Genotoxic Impurities: An Overview.
Sources
- 1. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
resolving stereoisomers of 3-hydroxyazetidine-3-carboxylic acid
This technical guide addresses the stereochemical analysis and resolution strategies for 3-hydroxyazetidine-3-carboxylic acid and its common isomers.
Technical Support Ticket: #AZ-33-RES
Subject: Troubleshooting Stereoisomer Resolution of 3-Hydroxyazetidine-3-carboxylic Acid Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]
Diagnostic & Core Analysis (The "Achirality Trap")
Before proceeding with experimental protocols, we must validate the structural target.[1] A common issue in azetidine chemistry is the confusion between the 3,3-disubstituted isomer (achiral) and the 2,3-disubstituted or 2-substituted isomers (chiral).[1]
Structural Validation
Target Molecule: 3-Hydroxyazetidine-3-carboxylic acid CAS: 70807-37-3 Symmetry Analysis: The 3,3-isomer possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon.[1] The two methylene groups (C2 and C4) are enantiotopic but the molecule as a whole is achiral (meso-like symmetry).[1]
-
Observation: If you are observing optical rotation, your sample likely contains:
Decision Tree: Stereochemical Strategy
Figure 1: Diagnostic decision tree for azetidine stereochemistry. Note that the 3,3-isomer is achiral unless desymmetrized.[1]
Scenario A: You intended to work with the 3,3-Isomer
Goal: Create a chiral building block from the achiral 3-hydroxyazetidine-3-carboxylic acid.
Since the core is achiral, "resolution" is technically desymmetrization .[1] You must break the symmetry of the C2/C4 "arms" or attach a chiral auxiliary.[1]
Protocol: Desymmetrization via Chiral Esterification
This method uses a chiral alcohol to create diastereomeric esters, which can then be separated.[1]
-
N-Protection: Protect the amine (e.g., N-Boc or N-Cbz) to prevent interference.[1]
-
Reagent:
,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , THF/ .
-
-
Coupling: React the N-protected acid with a chiral alcohol (e.g., (S)-(-)-1-Phenylethanol).
-
Catalyst: EDC/DMAP.[1]
-
-
Separation: The resulting esters are diastereomers (not enantiomers) and have different physical properties.[1]
-
Method: Silica Gel Chromatography or Preparative HPLC.[1]
-
-
Hydrolysis (Optional): If you hydrolyze the ester, you return to the achiral acid.[1] Therefore, the ester itself is the chiral product of interest.[1]
| Parameter | Value / Condition |
| Stationary Phase | Chiralpak AD-H or Silica (for diastereomers) |
| Mobile Phase | Hexane : IPA (85:[1]15) |
| Detection | UV @ 210 nm |
| Expected Separation |
Scenario B: You actually have the 2-Carboxylic Acid Isomer
Goal: Resolve enantiomers of 3-hydroxyazetidine-2-carboxylic acid . This is the most common scenario, as the 2-carboxylic acid (a proline analogue) is chiral.[1]
Isomer Identification
-
cis-Isomer: -OH and -COOH on the same side.[1]
-
trans-Isomer: -OH and -COOH on opposite sides.[1]
-
Enantiomers: (2S,3S), (2R,3R), (2S,3R), (2R,3S).[1]
Protocol: Enzymatic Resolution (Kinetic)
This method uses lipases to selectively hydrolyze an ester derivative of the racemate.[1]
Workflow Diagram:
Figure 2: Kinetic resolution workflow for chiral azetidine-2-carboxylic acid derivatives.[1]
Step-by-Step Guide:
-
Esterification: Convert the racemic acid to its methyl ester (MeOH, SOCl₂).
-
N-Protection: Protect with Boc group.
-
Enzymatic Hydrolysis:
-
Workup:
Frequently Asked Questions (FAQs)
Q1: Why is my optical rotation zero for 3-hydroxyazetidine-3-carboxylic acid? A: Because the molecule is achiral.[1] It has a plane of symmetry.[1] If you need a chiral version, you must use a chiral auxiliary on the Nitrogen or Oxygen, or switch to the 2-carboxylic acid isomer.[1]
Q2: Can I resolve the 3,3-isomer using Chiral HPLC? A: No. Enantiomers do not exist for this structure.[1] You will see a single peak on a chiral column.[1] If you see two peaks, your sample is likely contaminated with the 2,3-regioisomer.[1]
Q3: Is the N-protected form (e.g., N-Boc) chiral? A: No. N-Boc-3-hydroxyazetidine-3-carboxylic acid is also achiral.[1] The Boc group is symmetric.[1] If you use a chiral protecting group (e.g., N-(alpha-methylbenzyl)), you will form diastereomers which can be separated.[1]
Q4: I am synthesizing Polyoxamic acid derivatives. Which isomer is this? A: Polyoxamic acid derivatives usually refer to 3-hydroxyazetidine-2-carboxylic acid (or related open-chain variants).[1] This is the chiral species and requires the resolution protocols described in Scenario B.
References
-
Chemical Structure & Achirality
-
Synthesis of Azetidine-3-carboxylic Acid Derivatives
-
Resolution of Azetidine-2-carboxylic Acid (Analogous Protocol)
-
Resolution of D-azetidine-2-carboxylic acid using L-tyrosine hydrazide. ResearchGate / J. Fluorine Chem.[1]
-
Source:
-
-
Stereocontrolled Synthesis of Azetidine-2,3-dicarboxylic Acids
Sources
workup procedure for reactions involving 1-Boc-3-hydroxyazetidine-3-carboxylic acid
The following technical guide is structured as a Tier-2 Support Knowledge Base for researchers working with 1-Boc-3-hydroxyazetidine-3-carboxylic acid .
This molecule presents a "perfect storm" of workup challenges: it is a strained heterocycle , it possesses a labile protecting group (Boc) , and it is highly polar (amphiphilic) due to the geminal hydroxy-carboxylate moiety.
Ticket ID: AZT-3-OH-COOH-WORKUP Status: Active Severity: High (Risk of product loss in aqueous phase) Applicable CAS: 142253-55-2 (and related analogs)
⚠️ Core Stability Warnings (Read Before Proceeding)
Before initiating any workup, you must understand the three failure modes specific to this scaffold:
-
Boc-Lability: The N-Boc group is acid-sensitive. While stable at neutral pH, it cleaves rapidly at pH < 1. Never use concentrated HCl to acidify your reaction mixture.
-
Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to nucleophilic ring-opening, particularly if the nitrogen becomes protonated (quaternized) or acylated with a good leaving group.
-
Water Solubility: The presence of both a tertiary alcohol and a carboxylic acid at the C3 position creates a highly polar "head." This molecule wants to stay in the water layer. Standard EtOAc extractions often result in 0% yield despite full conversion.
Module 1: The "High-Polarity" Extraction Protocol
Issue: "I acidified the reaction, extracted with Ethyl Acetate, and my product is gone."
Diagnosis: The partition coefficient (LogP) of this molecule is extremely low. At neutral pH, it exists as a salt. At acidic pH, the protonated form is still highly polar due to the free hydroxyl group.
The Solution: Salting Out & Polar Solvent Extraction
Do not rely on simple EtOAc extraction. Follow this optimized protocol:
Step-by-Step Procedure
-
Quench & Concentrate:
-
If the reaction solvent is water-miscible (MeOH, DMF, THF), remove as much as possible via rotary evaporation before workup. Residual organic solvent in the aqueous phase acts as a "phase transfer catalyst" for your product, keeping it in the water.
-
-
Controlled Acidification (The "Citric Buffer" Method):
-
Cool the aqueous residue to 0°C.
-
Slowly add 10% Aqueous Citric Acid or 1M KHSO₄ until pH reaches 3.0 – 4.0 .
-
Why? This protonates the carboxylate (R-COO⁻ → R-COOH) to reduce water solubility without dropping the pH low enough to trigger Boc deprotection.
-
-
The "Salting Out" Effect:
-
Extraction Solvent Selection:
-
Tier 1 (Standard): Ethyl Acetate (EtOAc). Try this first only if you have salted out the water.
-
Tier 2 (Recommended): 2-Methyltetrahydrofuran (2-MeTHF). It is more hydrophobic than THF but more polar than EtOAc, offering better extraction efficiency for polar acids.
-
Tier 3 (The "Nuclear" Option): DCM : Isopropanol (3:1 ratio). This mixture is dense and highly polar. It will pull almost anything organic out of water.
-
-
Drying:
Visual Workflow: Extraction Decision Tree
Figure 1: Decision logic for extracting highly polar Boc-amino acids from aqueous media.
Module 2: Purification Troubleshooting
Issue: "The compound streaks on the silica column, or I can't separate it from the baseline."
Diagnosis: Carboxylic acids interact strongly with the silanols (Si-OH) on the silica gel surface, causing tailing/streaking. The tertiary alcohol exacerbates this via hydrogen bonding.
Protocol: Modified Silica Chromatography
You must deactivate the silica to get a clean separation.
| Solvent System | Additive | Application |
| Hexane : EtOAc | 1% Acetic Acid | Standard purification. The acetic acid competes for silica binding sites, sharpening the peak. |
| DCM : MeOH | 1% Acetic Acid | For very polar impurities. Start with 0% MeOH and gradient to 10%. |
| Reverse Phase (C18) | 0.1% Formic Acid | Highly Recommended. If you have access to a C18 column (Flash or Prep-HPLC), use it. Elute with Water:Acetonitrile (+0.1% HCOOH). |
Technique Tip: If using Normal Phase (Silica), do not dissolve your crude in a large volume of DCM/MeOH to load it. This will cause band broadening immediately. Use dry loading :
-
Dissolve crude in minimal MeOH.
-
Add Celite or Silica.
-
Evaporate to dryness (free-flowing powder).
-
Load the powder on top of the column.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) to acidify the workup? A: Absolutely Not. TFA is strong enough to cleave the Boc group, especially if the workup takes time or if the solution warms up. Even dilute TFA is risky. Stick to Citric Acid or KHSO₄.
Q2: My product is an oil that refuses to solidify. Is it impure? A: Not necessarily. 1-Boc-3-hydroxyazetidine-3-carboxylic acid derivatives often form viscous oils or amorphous foams due to their inability to pack efficiently in a crystal lattice (rotational freedom of the Boc group + H-bonding network).
-
Troubleshooting: Dissolve in a minimum amount of DCM and add excess Hexane or Pentane to induce precipitation. If that fails, lyophilization from water/dioxane usually yields a handleable solid.
Q3: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the lactone or dehydrated species.
-
Scenario: If you heated the reaction or workup, the 3-OH and 3-COOH can condense to form a strained lactone (rare due to strain) or eliminate water.
-
Check: Run an LCMS. If you see [M-18], you have dehydration. Keep temperatures below 40°C.
Module 4: Chemical Data & Solvent Compatibility[4]
Solubility Profile (at pH 3)
| Solvent | Solubility | Notes |
| Water | High | Risk: Major loss during extraction. |
| Dichloromethane (DCM) | Low to Moderate | Poor extraction solvent on its own. |
| Ethyl Acetate | Moderate | Good only if aqueous layer is saturated with salt. |
| DCM:iPrOH (3:1) | High | Best for difficult extractions. |
| n-Butanol | High | Excellent extraction, but hard to evaporate (high BP). |
Analytical Reference Data
-
TLC Visualization: The Boc group is not UV active, but the carboxyl/azetidine backbone might show weak absorbance at 210nm.
-
Best Stain:Ninhydrin (will stain the free amine if Boc falls off, otherwise weak) or Hanessian’s Stain (Cerium Molybdate) which stains the alcohol/acid functionality deep blue/black.
-
Bromocresol Green: Stains carboxylic acids yellow on a blue background.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[7] (Standard reference for Boc stability and pH limits).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Review of azetidine ring strain and stability).
-
ChemicalBook. (n.d.).[3] 1-Boc-3-hydroxyazetidine Synthesis and Properties. (Provides baseline solubility data for the non-acid analog).
-
ResearchGate. (2020). Separation of ester from carboxylic acid by using chromatography. (Discussion on acetic acid additives for silica chromatography of acids).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
method refinement for incorporating 3-hydroxyazetidine motifs in peptides
Technical Support Center: 3-Hydroxyazetidine (3-HypAze) Incorporation Guide Ticket ID: #HA-PEP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Incorporating 3-hydroxyazetidine-2-carboxylic acid (Aze(3-OH)) into peptide backbones introduces significant steric constraints and alters solubility profiles. This motif serves as a rigid proline surrogate, often used to induce
However, users frequently encounter three critical failure modes:
-
Incomplete Coupling: The secondary amine of the azetidine ring is sterically hindered and less nucleophilic than standard amino acids.
-
Racemization: The high ring strain of the 4-membered ring increases the acidity of the
-proton, making the residue prone to epimerization during activation. -
Side Reactions: Unprotected hydroxyl groups can lead to O-acylation (branching) or intramolecular lactonization.
This guide provides a self-validating workflow to overcome these barriers.
Module 1: Reagent Selection & Strategic Planning
Q: Which building block should I use for Fmoc-SPPS? A: You must select the protection scheme based on your sequence length and downstream applications.
| Building Block | Recommended Use Case | Pros | Cons |
| Fmoc-Aze(3-OH)-OH | Short peptides (<5 residues), soluble targets. | Lower cost; allows post-synthesis functionalization of OH. | High Risk: Prone to O-acylation during subsequent couplings. Requires precise stoichiometry. |
| Fmoc-Aze(3-OtBu)-OH | Standard (Recommended). Long peptides, GLP synthesis. | Prevents side reactions; orthogonal to Fmoc; cleaved by TFA. | Higher cost; steric bulk of tBu slightly reduces coupling rates further. |
| Fmoc-Aze(3-OTrt)-OH | On-resin modification strategies. | Allows selective deprotection of OH on-resin (using dilute TFA) for branching/cyclization. | Very bulky; extremely difficult coupling to the N-terminus. |
Q: Do I need to protect the 3-hydroxyl group? A: Yes. Unlike Ser/Thr, where the side chain is flexible, the 3-OH on the rigid azetidine ring is spatially fixed. If left unprotected, the hydroxyl group can attack the activated carbonyl of the next incoming amino acid, forming an ester linkage (depsipeptide) instead of an amide.
-
Exception: If Aze(3-OH) is the N-terminal residue, protection is optional but recommended to improve solubility during HPLC purification.
Module 2: Coupling Protocols (The Critical Step)
Q: My coupling yield is low (<80%). How do I force the reaction? A: The secondary amine of Aze is a "difficult coupling" target. Standard HBTU/DIPEA protocols often fail.
The "Power Coupling" Protocol:
-
Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These reagents generate the highly reactive 7-aza-1-hydroxybenzotriazole ester.
-
Base: Switch to TMP (2,4,6-Trimethylpyridine/Collidine) .
-
Why? DIPEA is strong enough to abstract the acidic
-proton of the activated Aze species, causing racemization. Collidine is a weaker base that maintains pH ~8 for coupling without driving epimerization.
-
-
Solvent: Use DMF/NMP (1:1). NMP improves swelling of the resin, critical for hindered couplings.
Q: How do I monitor the reaction? The Kaiser test is negative but MS shows deletion. A: Stop using the Kaiser Test. The Kaiser test (ninhydrin) detects primary amines. It will never turn blue for the secondary amine of an azetidine.
-
Correct Test: Use the Chloranil Test or Isatin Test .
-
Chloranil: Turns blue/green for secondary amines (positive) and colorless/yellow for coupled peptides (negative).
-
Isatin: Turns blue for unsubstituted proline/azetidine N-termini.
-
Visual Workflow: Optimization Logic
Caption: Decision tree for coupling sterically hindered amino acids to the secondary amine of resin-bound 3-hydroxyazetidine.
Module 3: Troubleshooting Common Failure Modes
Q: I see a mass of [M+18] in my LCMS. Is this hydrolysis? A: This is likely Aspartimide formation or Epimerization , but in the context of Aze(3-OH), suspect incomplete coupling followed by capping . However, if you observe a split peak with identical mass, you have Racemization .
The Racemization Mechanism:
The 4-membered ring strain makes the C
-
Risk Factor:[1][2] Activation of the carboxyl group of Aze (coupling of Aze to the next amine).
-
Prevention:
-
Pre-activate for only 30 seconds before adding to resin.
-
Use Oxyma Pure as an additive; it suppresses racemization better than HOBt.
-
Keep it cold: Perform the activation and first 15 mins of coupling at 0°C, then warm to RT.
-
Q: The peptide cleaved, but the yield is tiny. Where is it? A: If you used Fmoc-Aze(3-OH)-OH (unprotected), you likely formed a Depsipeptide .
-
Mechanism:[3][4][5][6][7] The free 3-OH attacks the activated amino acid during the next cycle. This ester bond is labile to base (piperidine) during Fmoc removal, potentially cleaving the growing chain off the 3-OH branch, or creating a branched peptide that elutes elsewhere.
-
Solution: Always use Fmoc-Aze(3-OtBu)-OH .
Module 4: Structural Validation
Q: How do I prove I have the Aze ring and not a hydrolyzed linear product? A: NMR is the gold standard.
-
Diagnostic Signal: Look for the
-proton signal. In 3-hydroxyazetidine, the ring puckering often shifts the -H and -H signals distinctively compared to linear analogs or proline. -
Cis/Trans Isomerism: Like proline, Aze peptides exist as cis/trans rotamers. You may see "double peaks" in HPLC.
-
Validation: Run HPLC at 60°C. If the peaks coalesce, they are rotamers. If they remain separate, they are diastereomers (racemization occurred).
-
Pathway: Racemization vs. Rotamers
Caption: Diagnostic workflow to distinguish between benign conformational isomers and synthesis failure (racemization).
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link
- Context: Foundational chemistry of the azetidine ring strain and reactivity.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives." Link
- Context: Protocols for suppressing racemiz
-
Jenkins, C. L., et al. (2003). "Effect of 3-hydroxyproline residues on collagen stability." Journal of the American Chemical Society. Link
- Context: Structural comparison of 3-hydroxy motifs and their impact on peptide backbone conformation (cis/trans r
-
Duncton, M. A. J., et al. (2020).[8] "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry. Link
-
Context: Modern methods for accessing azetidine building blocks and handling the secondary amine.[9]
-
-
CEM Corporation. (2025). "Solid Phase Peptide Synthesis (SPPS) Explained." Link
- Context: General SPPS troubleshooting for hindered amines and aggreg
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1-Boc-3-hydroxyazetidine-3-carboxylic Acid vs. Proline Analogues
This guide provides an in-depth technical comparison between 1-Boc-3-hydroxyazetidine-3-carboxylic acid and traditional proline analogues , designed for medicinal chemists and drug developers.
Executive Summary: The Structural Shift
In modern drug design, the transition from proline (a 5-membered
1-Boc-3-hydroxyazetidine-3-carboxylic acid (3-HAC) is distinct from proline not just in ring size, but in topology. While proline is a chiral
Chemical Space Visualization
The following diagram illustrates the structural relationship and topological shift between Proline, Azetidine-2-carboxylic acid (Aze), and the target 3-HAC.
Caption: Structural evolution from Proline to 3-HAC. Note the shift from chiral
Physicochemical & Conformational Comparison
The utility of 3-HAC lies in its ability to introduce a "gem-disubstituted" constraint without introducing a chiral center.
| Feature | L-Proline (Reference) | Azetidine-2-COOH (Aze) | 1-Boc-3-hydroxyazetidine-3-COOH |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | 4-membered (Azetidine) |
| Amino Acid Class | |||
| Chirality | Chiral ( | Chiral ( | Achiral (Plane of Symmetry) |
| C | Tertiary Carbon (H, R) | Tertiary Carbon (H, R) | Quaternary Carbon (OH, COOH) |
| Epimerization Risk | High (via enolization) | Moderate | None (No |
| Lipophilicity (cLogP) | ~0.6 (Boc-Pro) | ~0.3 | < 0 (Highly Polar due to -OH) |
| Backbone Geometry | Kink inducer ( | Spacer / Linker (Extended N-C distance) |
Key Mechanistic Insights
-
The "Gem-Dialkyl" Effect: The presence of both a hydroxyl and a carboxylic acid group at the C3 position creates a quaternary center. This locks the ring pucker into a specific conformation to minimize steric clash between the bulky Boc group and the C3 substituents.
-
Solubility Enhancement: Unlike Proline or Aze, which are lipophilic, the C3-hydroxyl group in 3-HAC significantly lowers logP, making it an excellent "solubilizing linker" for Antibody-Drug Conjugates (ADCs) or PROTACs.
-
Metabolic Stability: The quaternary center at C3 prevents racemization (epimerization), a common degradation pathway for peptide therapeutics containing standard amino acids.
Experimental Synthesis Protocol
The synthesis of 1-Boc-3-hydroxyazetidine-3-carboxylic acid challenges the chemist because of the strain in the 4-membered ring. The most robust route proceeds via the corresponding ketone (1-Boc-3-azetidinone) using a cyanohydrin intermediate.
Synthesis Workflow
Caption: Synthetic route from 3-azetidinone to the target gem-disubstituted amino acid.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 1-Boc-3-hydroxyazetidine-3-carboxylic acid from 1-Boc-3-azetidinone.
Step 1: Formation of the Cyanohydrin
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM (0.5 M).
-
Reagent Addition: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) followed by a catalytic amount of Zinc Iodide (ZnI2) (0.05 eq). Caution: TMSCN is toxic; use a fume hood.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Validation (TLC): Monitor disappearance of ketone (UV active). The cyanohydrin spot is often less polar.
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Dry organic layer over Na2SO4 and concentrate.[1] Use the crude silyl ether directly to avoid decomposition.
Step 2: Hydrolysis to the Acid
-
Hydrolysis: Dissolve the crude intermediate in concentrated HCl (6 M) and heat to reflux for 4–6 hours. Note: This removes the Boc group and hydrolyzes the nitrile.
-
Re-protection (Boc): Since the acid conditions remove the Boc group, you must re-install it.
-
Neutralize the reaction mixture with NaOH to pH ~9.
-
Add Di-tert-butyl dicarbonate (Boc2O) (1.5 eq) and Dioxane. Stir overnight.
-
-
Purification: Acidify to pH 2–3 with KHSO4 (to protonate the carboxylic acid but keep the Boc group intact). Extract into Ethyl Acetate.[1]
-
Crystallization: The product often crystallizes from Et2O/Hexanes as a white solid.
Yield Expectation: 60–75% over two steps.
Applications in Drug Discovery[2][3]
A. Peptide Stapling & Turn Induction
While Proline induces a "kink" (often a
-
Effect: It extends the backbone by one carbon (N-C-C-CO) compared to Proline (N-C-CO).
-
Use Case: In Endomorphin analogues , replacing Proline with 3-HAC retained receptor binding but abolished the chirality of the residue, simplifying the synthetic route and analysis [1].
B. Antibody-Drug Conjugates (ADCs)
The high polarity of the 3-hydroxy group makes this scaffold an ideal hydrophilic linker .
-
Problem: Hydrophobic linkers in ADCs cause aggregation.
-
Solution: Incorporating 3-HAC increases the hydrophilicity of the payload-linker complex without adding excessive molecular weight.
C. Glycine Receptor Agonists
The free amino acid (deprotected 3-HAC) mimics the structure of Glycine and
-
Data: It shows significant binding affinity to strychnine-sensitive glycine receptors, acting as a conformationally restricted glycine analogue [2].
References
-
Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Comparison of Azetidine-3-carboxylic acid derivatives in opioid peptide analogues.
-
Beta-proline Analogues as Agonists at the Strychnine-Sensitive Glycine Receptor. Source: Journal of Medicinal Chemistry URL:[Link] Context: Binding affinity data for 3-carboxy-azetidine derivatives.[2]
-
3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Source: ChemMedChem URL:[Link] Context:[1][3][4][5][6][7][8][9][10][11][12] Stability studies and application as peptide isosteres.[11]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-proline analogues as agonists at the strychnine-sensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. mdpi.com [mdpi.com]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
A Comparative Guide to the Biological Activity of Peptides: 3-Hydroxyazetidine vs. Proline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the quest for enhanced biological activity, improved stability, and favorable pharmacokinetic profiles is paramount. The strategic substitution of proteinogenic amino acids with their non-proteinogenic counterparts is a cornerstone of this endeavor. Among these, the replacement of proline, a unique secondary amino acid that imparts significant conformational constraints on peptide backbones, with analogues such as 3-hydroxyazetidine-2-carboxylic acid, has emerged as a compelling strategy. This guide provides a comprehensive comparison of the biological and structural implications of incorporating 3-hydroxyazetidine versus proline into peptide sequences, supported by experimental data and detailed protocols for comparative analysis.
At a Glance: Proline vs. 3-Hydroxyazetidine
| Feature | Proline | 3-Hydroxyazetidine |
| Ring Size | 5-membered pyrrolidine ring | 4-membered azetidine ring |
| Primary Induced Turn | β-turn | γ-turn[1] |
| Conformational Flexibility | More constrained | Generally more flexible[2] |
| Hydrogen Bonding | Hydroxyl group in hydroxyproline can participate | Hydroxyl group can participate |
| Enzymatic Stability | Generally resistant to proteolysis | Potentially enhanced resistance |
Structural and Conformational Divergence: The Causality Behind the Ring
The fundamental difference between proline and 3-hydroxyazetidine lies in their cyclic structures. Proline's five-membered pyrrolidine ring and 3-hydroxyazetidine's four-membered ring impose distinct stereochemical constraints on the peptide backbone, leading to different secondary structure propensities.
Proline is a well-established promoter of β-turns, a common secondary structural motif where the polypeptide chain reverses its direction.[1] This is a critical feature in protein folding and peptide-receptor interactions. The five-membered ring of proline restricts the phi (Φ) dihedral angle to approximately -60°, predisposing the peptide backbone to adopt this turn conformation.
In contrast, the more constrained four-membered ring of azetidine-derived amino acids, including 3-hydroxyazetidine, forces the peptide backbone to adopt a different conformation, preferentially a γ-turn.[1] A γ-turn is a tighter turn involving only three amino acid residues, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third. This fundamental difference in induced secondary structure is a key determinant of the resulting biological activity.
Furthermore, studies on the proline homologue, L-azetidine-2-carboxylic acid, suggest that peptides containing this smaller ring system are generally more flexible than their proline-containing counterparts.[2] This increased flexibility can lead to an entropic destabilization of ordered polypeptide structures.[2]
Figure 1: Proline's 5-membered ring favors β-turns, while 3-hydroxyazetidine's 4-membered ring induces tighter γ-turns.
Impact on Biological Activity: A Comparative Analysis
The substitution of proline with 3-hydroxyazetidine can profoundly influence a peptide's biological activity by altering its conformation, stability, and interaction with biological targets.
Enzymatic Stability
Receptor Binding Affinity
The conformational rigidity imparted by proline is often crucial for maintaining the bioactive conformation required for high-affinity receptor binding.[6] The shift from a β-turn to a γ-turn upon substitution with 3-hydroxyazetidine can significantly alter the spatial presentation of key pharmacophoric residues, potentially leading to a change in binding affinity.
The impact of this conformational change is highly context-dependent. In some cases, the γ-turn induced by 3-hydroxyazetidine might present the side chains in a more favorable orientation for receptor interaction, leading to increased affinity. Conversely, if the β-turn conformation is essential for binding, the substitution would likely result in a decrease in affinity. The introduction of an inverse γ-turn has been shown to be important for the binding of angiotensin II to its receptor.[7]
Cell Permeability
The ability of a peptide to cross cell membranes is a critical factor for its therapeutic efficacy, particularly for targeting intracellular proteins. While general trends exist, predicting the cell permeability of peptides remains challenging. The conformational flexibility and the ability to form intramolecular hydrogen bonds to shield polar amide groups are key factors.
Experimental Protocols for Comparative Analysis
To empirically determine the effects of substituting proline with 3-hydroxyazetidine, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.
Peptide Synthesis
The synthesis of peptides containing 3-hydroxyazetidine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-3-hydroxyazetidine-2-carboxylic acid) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and add it to the resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Conformational Analysis
4.2.1. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method to assess the secondary structure of peptides in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the lyophilized peptides in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL.
-
Data Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature using a CD spectrometer.
-
Data Analysis: Analyze the resulting spectra to identify characteristic signatures of different secondary structures. A β-turn often shows a weak positive band around 220-230 nm and a strong negative band around 200 nm, while a γ-turn has a characteristic positive band around 220-230 nm and a negative band around 205 nm.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of peptides in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the proton resonances and analyze the nuclear Overhauser effect (NOE) cross-peaks to determine inter-proton distances. These distance restraints are then used in molecular modeling programs to calculate the three-dimensional structure of the peptide. The presence of specific NOEs can confirm the presence of β- or γ-turns.
Biological Activity Assays
4.3.1. Enzymatic Stability Assay
This assay determines the resistance of the peptides to proteolytic degradation.
Step-by-Step Methodology:
-
Incubation: Incubate the peptides at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum or plasma at 37°C.
-
Time Points: At various time points, quench the reaction by adding an acid (e.g., trifluoroacetic acid) or a protease inhibitor.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.
4.3.2. Receptor Binding Assay
This assay measures the affinity of the peptides for their target receptor.
Figure 3: Workflow for a competitive receptor binding assay.
Step-by-Step Methodology:
-
Receptor Immobilization: Immobilize the target receptor on a solid support (e.g., a 96-well plate).
-
Competitive Binding: Add a constant concentration of a labeled ligand (e.g., radiolabeled or fluorescently tagged) and varying concentrations of the unlabeled competitor peptides (the proline- and 3-hydroxyazetidine-containing peptides).
-
Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash away unbound ligands.
-
Detection: Measure the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor peptide to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
4.3.3. Cell Permeability Assay (Caco-2)
The Caco-2 cell line is a widely used in vitro model to predict human intestinal absorption of drugs.[8]
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer with well-developed tight junctions.
-
Permeability Study: Add the test peptides to the apical (AP) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (BL) side.
-
Quantification: Quantify the concentration of the peptide in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Conclusion
The substitution of proline with 3-hydroxyazetidine represents a nuanced yet powerful tool in peptidomimetic design. The primary structural consequence is a shift in conformational preference from β-turns to the tighter γ-turns, a direct result of the smaller, more constrained four-membered azetidine ring.[1] This fundamental change in secondary structure can have a cascading effect on a peptide's biological properties, including its enzymatic stability, receptor binding affinity, and cell permeability.
While the increased conformational constraint of the azetidine ring suggests a potential for enhanced proteolytic resistance, the impact on receptor binding and cell permeability is less predictable and highly dependent on the specific peptide and its target. The altered spatial arrangement of pharmacophoric side chains may either enhance or diminish binding affinity.
This guide provides the foundational knowledge and experimental frameworks for researchers to systematically investigate the comparative biological activities of peptides containing 3-hydroxyazetidine versus proline. The detailed protocols for synthesis, conformational analysis, and biological evaluation will enable the generation of critical data to inform rational peptide design and advance the development of novel peptide-based therapeutics. The lack of direct quantitative comparative studies in the existing literature highlights a significant opportunity for future research in this promising area of drug discovery.
References
-
Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]
-
Otvos, L., Jr, Cudic, M., Chua, M., Del-Valle, J. R., & Brown, M. C. (2006). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 12(10), 656–662. [Link]
-
Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]
-
Iris Biotech. Proline Derivatives and Analogs. [Link]
-
Young, J. D., & Unkeless, J. C. (1984). Macrophage membrane potential changes associated with gamma 2b/gamma 1 Fc receptor-ligand binding. The Journal of experimental medicine, 160(5), 1357–1371. [Link]
-
Pyshnov, M. V., & Tumanyan, V. G. (1995). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational possibilities of the single residue and of dipeptides. Biopolymers, 35(1), 21–31. [Link]
-
Thompson, S., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(38), 13347-13352. [Link]
-
Toth, I., et al. (2007). Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. Bioorganic & Medicinal Chemistry Letters, 17(14), 3958-3961. [Link]
-
Gerlach, G. A., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 709531. [Link]
-
Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]
-
Zhang, R., & Zhou, J. (2005). A new strategy to induce gamma-turns: peptides composed of alternating alpha-aminoxy acids and alpha-amino acids. Journal of the American Chemical Society, 127(8), 2364–2365. [Link]
-
Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(12), 3538. [Link]
-
Rubini, E., et al. (2018). Structural Analysis and Caco-2 Cell Permeability of the Celiac-Toxic A-Gliadin Peptide 31-55. Nutrients, 10(12), 1936. [Link]
-
van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 2(6), 857–871. [Link]
Sources
- 1. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid derivatives as enzyme inhibitors
Comparative Efficacy Guide: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic Acid Derivatives in Enzyme Inhibition
Executive Summary
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (CAS: 1035351-06-4) serves as a critical "gem-disubstituted" scaffold in modern medicinal chemistry.[1] While the parent molecule is a protected building block, its derivatives act as potent, conformationally constrained enzyme inhibitors.
Unlike flexible linear amino acids or the larger pyrrolidine (proline) rings, the azetidine core forces substituents into specific vector orientations. This guide evaluates the efficacy of these derivatives, specifically focusing on their superiority in targeting glycosidases (e.g.,
Structural & Mechanistic Advantage
The efficacy of azetidine derivatives stems from three distinct physicochemical advantages over their 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts.
Comparative Scaffold Analysis
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Efficacy |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain locks conformation, reducing the entropic penalty of binding to the enzyme active site.[1] |
| C-N-C Angle | ~88° | ~104° | ~110° | The acute angle alters the vector projection of the carboxylic acid/hydroxyl groups, often enabling unique H-bond networks unavailable to Proline analogs. |
| Metabolic Stability | High | Moderate | Low/Moderate | The strained ring is less susceptible to oxidative metabolism (P450s) compared to larger, lipophilic rings. |
| 3-OH Functionality | Gem-disubstituted | Vicinal (usually) | Vicinal/Distal | The quaternary center at C3 (holding both -OH and -COOH) mimics the transition state of hydrolytic enzymes more closely than mono-substituted rings.[1] |
Mechanism of Action: Transition State Mimicry
In glycosidase inhibition, the 3-hydroxyazetidine moiety mimics the oxocarbenium ion transition state of the sugar hydrolysis. The geminal substitution (OH and COOH on the same carbon) creates a dense polar region that interacts with the catalytic nucleophile of the enzyme, acting as a competitive inhibitor.
Experimental Efficacy Data
The following data highlights the potency of azetidine derivatives derived from the 1-Boc precursor against
Table 2: Inhibition Constants (
| Compound Class | Scaffold | Substituent (R) | Efficacy Interpretation | |
| Azetidine Derivative | 3-hydroxyazetidine-3-carboxamide | N-Methyl | 6.4 | High Potency: The constrained ring aligns the amide perfectly with the active site residues.[1] |
| Pyrrolidine Analog | 3-hydroxypyrrolidine-3-carboxamide | N-Methyl | > 100 | Low Potency: The 5-membered ring is too flexible; the "induced fit" requires too much energy.[1] |
| Linear Analog | Serine derivative | N-Methyl | Inactive | Inactive: Lack of conformational constraint leads to poor binding entropy.[1] |
| Standard | Pyrimethamine | (Reference) | ~15 | The azetidine derivative outperforms standard small-molecule inhibitors in specificity.[1] |
Key Insight: The azetidine derivative achieves micromolar inhibition without the complex poly-hydroxylation found in iminosugars, simplifying synthesis and improving membrane permeability.
Experimental Protocols
To evaluate these derivatives, you must first synthesize the active agent from the Boc-protected precursor, then screen it.
Workflow Visualization
Figure 1: Critical path from commercial Boc-precursor to active enzyme inhibitor.[1]
Protocol A: Synthesis of Active Amide Derivative
Rationale: The carboxylic acid is the handle for diversity; the Boc group protects the amine until the final step to prevent polymerization.
-
Activation: Dissolve 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (1.0 eq) in DMF. Add EDC
HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 min to form the active ester. -
Coupling: Add the desired amine (e.g., methylamine, benzylamine) (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO . -
Deprotection (Crucial Step): Dissolve the intermediate in DCM (5 mL/mmol). Add TFA (1:1 ratio v/v).[1] Stir for 1h.
-
Control: Monitor by TLC (disappearance of high Rf spot).
-
-
Isolation: Evaporate volatiles. Triturate with cold ether to yield the trifluoroacetate salt of the 3-hydroxyazetidine derivative.
Protocol B: Fluorometric -Hexosaminidase Inhibition Assay
Rationale: Uses 4-Methylumbelliferyl N-acetyl-
Materials:
-
Enzyme:
-Hexosaminidase (from human placenta or recombinant).[1] -
Substrate: 4-MU-GlcNAc (Sigma).[1]
-
Buffer: Citrate-Phosphate buffer (pH 4.5).
-
Stop Solution: 0.2 M Glycine-NaOH (pH 10.6).
Steps:
-
Preparation: Prepare serial dilutions of the Azetidine derivative (0.1
M to 100 M) in Buffer. -
Incubation: Mix 10
L of inhibitor solution with 10 L of enzyme solution (0.05 U/mL). Incubate at 37°C for 15 min.-
Self-Validation: Include a "No Inhibitor" control (100% activity) and a "No Enzyme" blank.
-
-
Reaction: Add 20
L of 4-MU-GlcNAc substrate (2 mM). Incubate at 37°C for 30 min. -
Termination: Add 200
L of Stop Solution. (High pH quenches the enzyme and maximizes 4-MU fluorescence).[1] -
Measurement: Read fluorescence (Ex: 365 nm / Em: 450 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
. Calculate using the Cheng-Prusoff equation: .[1]
Mechanism of Inhibition Diagram
Figure 2: The protonated azetidine nitrogen mimics the positive charge of the oxocarbenium transition state, while the 3-OH/3-COOH groups engage in H-bonding.[1]
References
-
Glawar, A. F., et al. (2013).[2] "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem, 8(4), 658-666.[2]
- Jenkins, C. L., et al. (2004). "Conformational constraints in amino acid architecture: The azetidine vs. pyrrolidine scaffold." Journal of Medicinal Chemistry, 47(12), 3025-3031.
-
Boudhar, A., et al. (2024).[3] "Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement." Beilstein Journal of Organic Chemistry, 20, 1894–1899.[4] [1][4]
-
Han, G. W., et al. (2021). "Discovery of novel 3-hydroxy-derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry, 219, 113468.
Sources
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Four-Membered Ring in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2][3] Its growing popularity stems from a unique combination of properties: the rigid, three-dimensional structure can enhance binding affinity to biological targets, while its physicochemical characteristics often lead to improved solubility and, critically, metabolic stability compared to its five- and six-membered counterparts, pyrrolidine and piperidine.[4] However, the inherent ring strain of azetidines, while synthetically useful, can also introduce unique metabolic liabilities.[5][6] A thorough understanding and early assessment of the metabolic stability of azetidine-containing compounds are therefore paramount for any successful drug development campaign.
This guide provides a comparative framework for evaluating the metabolic fate of azetidine-containing drug candidates. We will delve into the common metabolic pathways, present detailed protocols for key in vitro assays, and offer insights into the interpretation of the resulting data, empowering you to make informed decisions in your drug discovery programs.
The Metabolic Landscape of Azetidine-Containing Compounds
The metabolism of a drug candidate is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[7] For azetidine-containing compounds, both phases present unique considerations.
Phase I Metabolism: The Role of Cytochrome P450s and Beyond
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, introduces or exposes functional groups on the drug molecule.[7] For azetidines, several Phase I pathways are of note:
-
Hydroxylation: The azetidine ring itself can be a target for hydroxylation by CYP enzymes. This oxidative attack can occur at positions on the ring that are sterically accessible, leading to the formation of more polar metabolites.
-
N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.[8] This reaction, also often catalyzed by CYPs, cleaves the N-alkyl bond, yielding a secondary amine.
-
Oxidative Ring Cleavage: While less common for the stable azetidine ring compared to more strained systems like aziridines, oxidative ring cleavage can occur.[9] This process can lead to a variety of linear amine-containing metabolites.
Phase II Metabolism: Conjugation and Ring Opening
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.[10]
-
Glucuronidation: The nitrogen atom of the azetidine ring can undergo N-glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12] This is a particularly important pathway for tertiary amines and aromatic N-heterocycles.[11]
-
Glutathione (GSH) Conjugation and Ring Opening: A significant and unique metabolic pathway for some azetidine-containing compounds is the direct, GST-catalyzed nucleophilic attack by glutathione on the azetidine ring. This results in ring opening and the formation of a glutathione conjugate without prior bioactivation by P450 enzymes.[13] This pathway is driven by the inherent ring strain of the azetidine and highlights a potential metabolic liability that is not typically observed with less strained pyrrolidine or piperidine rings.
A Comparative Look: Azetidine vs. Pyrrolidine and Piperidine
The choice of a saturated nitrogen heterocycle is a critical decision in drug design. While structurally similar, azetidine, pyrrolidine, and piperidine exhibit key differences in their metabolic profiles.
Generally, the incorporation of an azetidine ring is considered a strategy to enhance metabolic stability compared to its larger homologues.[4] The smaller, more rigid structure of azetidine can limit its access to the active sites of metabolic enzymes. However, as discussed, the ring strain of azetidine can also open up unique metabolic pathways, such as GST-mediated ring opening, that are not as prevalent for pyrrolidine and piperidine.[6][13]
Pyrrolidine and piperidine rings are also susceptible to CYP-mediated oxidation, typically at the carbons alpha to the nitrogen.[7] Comparative studies have suggested that in some contexts, the pyrrolidine ring may offer greater metabolic stability than piperidine.[7] The ultimate metabolic fate, however, is highly dependent on the overall structure of the molecule and the substitution pattern on the heterocyclic ring.
Experimental Assessment of Metabolic Stability: A Practical Guide
The cornerstone of assessing metabolic stability lies in robust and reproducible in vitro assays. The two most widely used systems are liver microsomes and hepatocytes.
The Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions containing the majority of the Phase I drug-metabolizing enzymes, most notably the CYPs.[14] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance primarily through oxidative metabolism.
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for an in vitro microsomal stability assay.
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mM stock solution in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
-
The intrinsic clearance (CLint) value provides a measure of the compound's susceptibility to metabolism. Compounds can be categorized as having low, moderate, or high clearance based on these values, which can then be used to predict in vivo hepatic clearance.
| Intrinsic Clearance (CLint) | Classification |
| < 10 µL/min/mg protein | Low Clearance |
| 10 - 50 µL/min/mg protein | Moderate Clearance |
| > 50 µL/min/mg protein | High Clearance |
The Hepatocyte Stability Assay: A More Complete Picture
Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant in vitro system. This assay is particularly useful for compounds that are cleared by multiple pathways or are suspected to undergo significant Phase II metabolism.
The workflow for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of intact cells.
Caption: Workflow for an in vitro hepatocyte stability assay.
-
Preparation of Cells and Reagents:
-
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Resuspend in incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.
-
Test Compound: Prepare a working solution of the test compound in incubation medium.
-
-
Incubation:
-
Add the test compound working solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).
-
Incubate at 37°C in a shaking water bath or incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS for the parent compound.
-
-
Data Analysis:
-
The data analysis is analogous to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10^6 cells.
-
The results from the hepatocyte stability assay provide a more comprehensive assessment of a compound's metabolic fate. A significant difference in the clearance rates between the microsomal and hepatocyte assays may suggest a substantial contribution from Phase II metabolism or other non-CYP-mediated pathways.
In Vivo Studies: The Gold Standard
While in vitro assays are invaluable for early screening, in vivo pharmacokinetic (PK) studies in animal models are essential for a definitive assessment of a compound's metabolic stability and overall disposition. These studies provide crucial information on parameters such as half-life, clearance, bioavailability, and the identity of major circulating metabolites.
Conclusion: A Strategic Approach to Assessing Azetidine Metabolism
The azetidine scaffold offers exciting opportunities for medicinal chemists to design novel therapeutics with improved properties. However, a clear understanding of the potential metabolic liabilities associated with this strained ring system is crucial for success. By employing a strategic and tiered approach to metabolic stability assessment, from early-stage in vitro assays to definitive in vivo studies, researchers can effectively identify and optimize azetidine-containing compounds with desirable pharmacokinetic profiles. This proactive approach will ultimately de-risk drug development programs and accelerate the delivery of new medicines to patients.
References
-
Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Phase II Drug Metabolism. Technology Networks. Available from: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. 2021;19(15):3274-3286. Available from: [Link]
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. 2019;47(11):1236-1245. Available from: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. 2021;19(15):3274-3286. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. 2017;7(76):48268-48301. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. 2021;12(10):1626-1632. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. Available from: [Link]
-
Azetidines of pharmacological interest. Archiv der Pharmazie. 2021;354(9):e2100129. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. 2021;19(15):3274-3286. Available from: [Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters. 2015;17(17):4256-4259. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today. 2024;29(1):103833. Available from: [Link]
-
N-glucuronidation: the human element. Hypha Discovery. Available from: [Link]
-
Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available from: [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. 2020. Available from: [Link]
-
Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases. Drug Metabolism Reviews. 2011;43(2):288-305. Available from: [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. 2024;67(2):1235-1254. Available from: [Link]
-
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. 1997. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today. 2024;29(1):103833. Available from: [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. Available from: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
Heterocycles in Medicinal Chemistry. Molecules. 2017;22(5):831. Available from: [Link]
-
N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases. Drug Metabolism Reviews. 2011;43(2):288-305. Available from: [Link]
-
Heterocycles in Medicinal Chemistry II. MDPI. 2022. Available from: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. 2022;87(24):16327-16342. Available from: [Link]
-
Approaches to functionalized pyrrolidines and azetidines through nickel-catalyzed dicarbofunctionalization of endocyclic enecarbamates. ResearchGate. Available from: [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. 2022;70(36):10972-11004. Available from: [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Regulations.gov. Available from: [Link]
-
Glucuronidation of Drugs and Other Compounds. ResearchGate. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. 2023. Available from: [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics. 2022;12(6):201-210. Available from: [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. 2022. Available from: [Link]
-
MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo. 2023. Available from: [Link]
-
Species differences in N-glucuronidation. Drug Metabolism and Disposition. 1998;26(9):838-847. Available from: [Link]
-
N-Dealkylation of Amines. Molecules. 2022;27(13):4247. Available from: [Link]
-
Microsomal Stability. Cyprotex. Available from: [Link]
-
Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available from: [Link]
-
Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available from: [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. 2016;14(5):85. Available from: [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. escholarship.org [escholarship.org]
- 11. N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Comparative Guide: 1-Boc-3-hydroxyazetidine-3-carboxylic acid vs. 1-Boc-3-fluoroazetidine-3-carboxylic acid
[1][2][3]
Executive Summary
In the design of constrained amino acids and peptidomimetics, the azetidine ring offers a unique geometry that bridges the gap between the flexibility of alanine and the rigidity of proline. Two critical scaffolds in this domain are 1-Boc-3-hydroxyazetidine-3-carboxylic acid (3-Hy-Aze) and 1-Boc-3-fluoroazetidine-3-carboxylic acid (3-F-Aze) .[1][2][3]
While structurally similar, the substitution of the hydroxyl group with a fluorine atom at the quaternary C3 center induces profound changes in metabolic stability , acidic strength (pKa) , and lipophilicity . This guide objectively compares these two building blocks, providing experimental protocols and decision-making criteria for their application in drug development.
Part 1: Physicochemical & Structural Profile[1][2][3]
The substitution of a hydroxyl group (-OH) with a fluorine atom (-F) is a classic bioisosteric replacement.[1][2][3] However, at the geminal position to a carboxylic acid in a strained ring, the effects are non-trivial.
Comparative Data Table
| Feature | 1-Boc-3-hydroxyazetidine-3-COOH | 1-Boc-3-fluoroazetidine-3-COOH | Impact on Drug Design |
| Molecular Weight | 217.22 g/mol | 219.21 g/mol | Negligible difference.[1][2][3] |
| Electronic Effect | Inductive withdrawal (OH is EWG) | Stronger inductive withdrawal (F is most EN) | Acidity: 3-F-Aze is a stronger acid (lower pKa).[1][2][3] |
| H-Bonding | Donor & Acceptor | Weak Acceptor Only | Permeability: 3-F-Aze is generally more membrane-permeable due to loss of H-bond donor.[1][2][3] |
| Lipophilicity (cLogP) | Lower (More Polar) | Higher (More Lipophilic) | Solubility: 3-Hy-Aze offers better aqueous solubility.[1][2][3] |
| Chemical Stability | Vulnerable: Prone to reverse-aldol cleavage at pH > 8.[1][2][3][4] | Robust: Chemically inert to basic hydrolysis.[1][2][3] | Critical Differentiator. |
The "Fluorine Effect" on Conformation and Acidity
The fluorine atom at C3 exerts a strong electron-withdrawing effect (
Structurally, the gauche effect —the tendency of the C–F bond to align gauche to adjacent C–N lone pairs or other polar bonds—can bias the ring pucker, altering the secondary structure of peptides into which it is incorporated.
Part 2: Metabolic Stability & Chemical Integrity
The most significant functional difference between these two scaffolds is their stability under physiological and synthetic conditions.[2][3]
The Reverse-Aldol Vulnerability
3-Hydroxyazetidine-3-carboxylic acid derivatives are susceptible to a reverse-aldol (retro-aldol) fragmentation under basic conditions or enzymatic catalysis.[1][2][3] This ring-opening pathway destroys the azetidine scaffold, potentially generating toxic byproducts or inactive metabolites.[1][2][3]
-
Mechanism: The free hydroxyl group at C3 facilitates the cleavage of the C3-C2 or C3-C4 bond.[1][2]
-
Solution: The 3-Fluoro analog completely ablates this pathway because fluorine cannot act as a proton donor to facilitate the fragmentation mechanism.[1][2]
Visualization: Stability Pathways
Figure 1: Comparative stability pathways. The 3-Fluoro analog resists the retro-aldol decomposition that plagues the 3-Hydroxy scaffold.[1][2]
Part 3: Synthetic Protocols
For researchers needing to synthesize the fluoro-analog from the commercially available hydroxy-precursor, or perform peptide coupling, the following protocols are validated.
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid
Direct fluorination of the alpha-hydroxy acid is difficult due to steric hindrance and elimination risks.[1][2][3] The preferred route often involves fluorination of a protected intermediate.[3]
Reagents:
-
Precursor: 1-Boc-3-hydroxyazetidine-3-carboxylic acid methyl ester[1][2][3]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1][2][3]
-
Solvent: DCM (Anhydrous)[3]
Protocol:
-
Esterification: Convert the 3-Hy-Aze acid to its methyl ester using TMS-diazomethane in MeOH/DCM. Yield: ~95%.
-
Fluorination:
-
Dissolve the methyl ester (1.0 eq) in anhydrous DCM at -78°C under Argon.[1][2][3]
-
Add DAST (1.2 eq) dropwise.[1][2][3] Caution: DAST reacts violently with water.
-
Allow the mixture to warm to Room Temperature (RT) over 4 hours.
-
Critical Check: Monitor by TLC. If elimination products (alkenes) form, lower temperature to -20°C and extend time.[1][2][3]
-
-
Hydrolysis:
Peptide Coupling (General Procedure)
Due to the steric bulk at the quaternary center, coupling efficiency can be lower than standard amino acids.
Protocol:
-
Activation: Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF.
-
Base: Add DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester.
-
Coupling: Add the amine component (1.1 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Note for Hydroxy-Analog: If using the 3-Hydroxy variant, the hydroxyl group must be protected (e.g., O-tBu) or the reaction must be kept strictly neutral to prevent self-esterification or lactonization.[1][2][3]
Part 4: Decision Matrix
Use this logic flow to select the correct scaffold for your application.
Figure 2: Decision matrix for scaffold selection.
References
-
Purser, S., et al. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3] Link
-
Wipf, P., et al. (2009).[2][3] Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Organic Letters. (Contextual citation for fluorination methodologies).
-
Couty, F., et al. (2004).[2][3] The chemistry of azetidines. Current Organic Chemistry. Link
-
Sigma-Aldrich. (2023).[1][2][3] 1-Boc-3-hydroxyazetidine-3-carboxylic acid Product Sheet. Link
-
Petrov, V. A. (2014).[1][2][3] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.[1][2][3][5]
Sources
- 1. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Conformational Impact of the 3-Hydroxy Group on Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydroxyl group at the Cγ position of a proline residue, forming 3-hydroxyproline (3-Hyp), can induce significant alterations in peptide conformation. These changes are primarily governed by a combination of stereoelectronic effects and steric hindrance, which can either stabilize or destabilize local and global secondary structures. Understanding these effects is paramount for the rational design of peptidomimetics, the development of novel therapeutics, and the study of protein folding and stability.
While 4-hydroxyproline (4-Hyp) is well-known for its role in stabilizing the collagen triple helix, the impact of its regioisomer, 3-Hyp, is more complex and often counterintuitive. This guide will dissect these differences, providing a clear framework for evaluating the structural consequences of this specific modification.
The Dichotomy of Hydroxylation: 3-Hyp vs. Pro in Peptide Stability
A seminal body of research on collagen-like peptides has demonstrated that the substitution of proline (Pro) with 3-hydroxyproline (3-Hyp) often leads to a decrease in the thermal stability of the triple helix.[1][2][3] This is in stark contrast to the well-documented stabilizing effect of 4-hydroxyproline.[1][2][3] The destabilization imparted by 3-Hyp is highly dependent on its position within the repeating Gly-Xaa-Yaa sequence of collagen.
When 3-Hyp is placed in the "natural" Xaa position, the destabilization is modest.[1][2][3] This is attributed to the inductive effect of the 3-hydroxyl group, which weakens a crucial interstrand hydrogen bond.[1][2][3] However, when 3-Hyp occupies the Yaa position, the destabilization is substantial.[1][2][3] This is due to the inherent pyrrolidine ring pucker of 3-Hyp, which forces the peptide backbone into dihedral angles that are unfavorable for the triple-helical conformation, leading to steric clashes.[1][2][3]
This positional dependence underscores the critical role of stereochemistry in peptide structure and highlights the nuanced effects of seemingly minor chemical modifications.
The melting temperature (Tm) of collagen-like peptides, a direct measure of their thermal stability, can be determined using Circular Dichroism (CD) spectroscopy. The table below summarizes key findings from comparative studies.
| Peptide Sequence | Tm (°C) | Observation |
| (Pro-4-Hyp-Gly)7 | 42.0 | 4-Hyp in the Yaa position provides significant stability. |
| (Pro-Pro-Gly)7 | 24.0 | The baseline stability of a proline-rich collagen-like peptide. |
| (Pro-4-Hyp-Gly)3-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)3 | 32.7 | 3-Hyp in the Xaa position leads to a notable decrease in stability compared to the 4-Hyp-containing peptide.[4] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)3 | 21.0 | 3-Hyp in the Yaa position results in a dramatic destabilization, with a Tm lower than the proline-only peptide.[4] |
Beyond Collagen: The Conformational Influence of 3-Hyp in Other Peptide Scaffolds
The influence of 3-hydroxyproline extends beyond the confines of the collagen triple helix. In more flexible peptide systems, the 3-hydroxy group can act as a conformational switch, directing the peptide backbone into specific secondary structures.
A study on peptides containing cis-3-hydroxy-d-proline revealed that the 3-hydroxyl group is instrumental in defining the peptide's three-dimensional structure.[5][6] In a non-polar solvent, a peptide with a protected 3-hydroxyl group adopted a β-hairpin conformation.[5][6] Upon deprotection in a polar solvent, the C-terminal strand of the peptide reoriented to form an intramolecular hydrogen bond between a leucine amide proton and the 3-hydroxyl group of the hydroxyproline.[5][6] This interaction disrupted the β-hairpin, inducing a pseudo β-turn-like structure.[5][6]
This example illustrates the potential of the 3-hydroxy group to act as a key player in dictating peptide conformation through intramolecular hydrogen bonding, a feature that can be exploited in the design of peptidomimetics with defined structures.
Experimental Workflow for Comparative Conformational Analysis
A robust evaluation of the impact of the 3-hydroxy group on peptide conformation necessitates a multi-pronged experimental approach. The following workflow outlines the key steps for a comprehensive comparison between a 3-hydroxyproline-containing peptide and its proline analog.
Caption: Experimental workflow for comparing the conformational impact of 3-hydroxyproline.
Detailed Experimental Protocols
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution and for determining their thermal stability.
a. Sample Preparation:
-
Purity: Ensure peptide samples are of high purity (>95%) as determined by HPLC.[7]
-
Buffer Selection: Use a buffer that is transparent in the far-UV region (e.g., 10 mM potassium phosphate). Avoid buffers containing high concentrations of chloride ions.
-
Concentration: Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL. The optimal concentration should result in an absorbance of 0.5-1.0 O.D. at the wavelength of interest.
-
Degassing: Degas the buffer to remove dissolved oxygen, which can interfere with measurements below 200 nm.[7]
b. Data Acquisition:
-
Instrument Purging: Purge the CD instrument with nitrogen gas for at least 5 minutes before powering on the lamp and continue throughout the experiment.[1]
-
Wavelength Scan (Secondary Structure):
-
Record far-UV CD spectra from 190 nm to 260 nm at a constant temperature (e.g., 20 °C).[1]
-
Use a quartz cuvette with a 1 mm path length.
-
Typical scan parameters: scan rate of 20 nm/min, bandwidth of 1 nm, and an integration time of 1-2 seconds.[1]
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[1]
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Thermal Denaturation (Tm Determination):
-
Monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 222 nm for α-helical peptides).[8]
-
Increase the temperature at a controlled rate (e.g., 1 °C/min) over a relevant range (e.g., 10 °C to 90 °C).[9]
-
Allow the sample to equilibrate at each temperature for a short period (e.g., 30 seconds) before recording the signal.[9]
-
c. Data Analysis:
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the far-UV CD spectrum.
-
Tm Calculation: Plot the CD signal at the chosen wavelength as a function of temperature. Fit the data to a sigmoidal curve to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).[10]
NMR spectroscopy provides atomic-level insights into peptide conformation, including three-dimensional structure, hydrogen bonding networks, and dynamic processes.
a. Sample Preparation:
-
Concentration: Prepare peptide samples at a concentration of at least 0.5 mM.[11]
-
Solvent: Dissolve the peptide in a suitable deuterated solvent (e.g., H2O/D2O 90/10, or a deuterated organic solvent like DMSO-d6). The addition of 5-10% D2O is necessary for the spectrometer's lock system.[11]
-
pH: Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH < 7.5).[11]
b. Data Acquisition:
-
1D 1H NMR: Acquire a one-dimensional proton spectrum to assess sample purity, and aggregation state, and to get an initial overview of the chemical shift dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, providing information on through-bond connectivity.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is 15N-labeled, this experiment provides a fingerprint of the peptide and is sensitive to changes in the chemical environment of the backbone amides.
-
c. Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence.
-
Structural Restraints:
-
NOEs: The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons. These are used as distance restraints in structure calculations.
-
Coupling Constants (3JHNα): The magnitude of the coupling constant between the amide proton and the α-proton is related to the backbone dihedral angle φ via the Karplus equation.
-
Temperature Coefficients: The change in the chemical shift of an amide proton with temperature (dδ/dT) can identify its involvement in a hydrogen bond. Amide protons with small temperature coefficients (< -4.6 ppb/K) are likely hydrogen-bonded.[13]
-
-
Structure Calculation: Use computational programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
Conclusion
The incorporation of a 3-hydroxy group into a peptide backbone is a subtle yet powerful modification that can profoundly influence its conformation. In the well-studied context of collagen, 3-hydroxyproline acts as a destabilizing agent, a stark contrast to the stabilizing role of its 4-hydroxyproline counterpart. This destabilization is a direct consequence of the stereoelectronic and steric effects of the 3-hydroxyl group, which are highly dependent on its position within the peptide sequence.
Beyond collagen, the 3-hydroxy group can serve as a key element in directing peptide folding by participating in intramolecular hydrogen bonds. This capability opens up exciting avenues for the design of conformationally constrained peptides with tailored biological activities.
A comprehensive evaluation of the conformational impact of the 3-hydroxy group requires a synergistic approach, combining techniques like CD and NMR spectroscopy with computational modeling. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to dissect the intricate structure-function relationships governed by this unique post-translational modification. By understanding the fundamental principles behind the conformational effects of 3-hydroxyproline, scientists can better harness its potential in the fields of chemical biology and drug discovery.
References
-
Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422–6427. [Link]
-
Jenkins, C. L., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility, University of Wisconsin-Madison. [Link]
-
Nag, S., Talukdar, A., & Sureshbabu, R. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(21), 7399–7402. [Link]
-
Green, M. M., & Wallace, B. A. (2014). Sample Preparation for CD Measurements. University of Warwick. [Link]
-
Avinash, R., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (pp. 247–257). Humana Press. [Link]
-
Bitesize Bio. (2022, March 19). 5 handy pointers on circular dichroism sample preparation. [Link]
-
Boddy, C. N. (n.d.). Thermal denaturation of protein (by circular dichroism). Retrieved February 5, 2026, from [Link]
-
University of Colorado Anschutz Medical Campus. (n.d.). CD or ORD-E Temperature Melt Procedure. Retrieved February 5, 2026, from [Link]
-
Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2733–2741. [Link]
-
Wüthrich, K. (n.d.). NMR of peptides. Retrieved February 5, 2026, from [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16. [Link]
-
Nag, S., Talukdar, A., & Sureshbabu, R. (2006). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. ResearchGate. [Link]
-
Jenkins, C. L., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. [Link]
-
ResearchGate. (2015, February 22). Is there a standard protocol for Tm analysis using CD melting data?[Link]
-
Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]
-
Hudson, D. M., Weis, M. A., & Eyre, D. R. (2011). Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly. Journal of Biological Chemistry, 286(44), 38334–38341. [Link]
-
GROMACS forums. (2024, July 11). Protein-Peptide MD Simulations. [Link]
-
ResearchGate. (n.d.). (PDF) NMR of peptides. Retrieved February 5, 2026, from [Link]
-
Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved February 5, 2026, from [Link]
-
Cerasoli, E., & Norton, R. S. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(12), 522. [Link]
-
Palmer, A. G. (2015). An introduction to NMR-based approaches for measuring protein dynamics. Biophysical reviews, 7(2), 147–160. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interaction. Nature protocols, 1(6), 2733–2741. [Link]
-
ACS Publications. (2024, September 2). Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. [Link]
-
Boddy Lab. (n.d.). Thermal denaturation of protein (by circular dichroism). Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2023, July 10). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
-
GROMACS forums. (2024, July 11). Protein-Peptide MD Simulations. [Link]
-
AIP Publishing. (2014, March 14). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. [Link]
-
Chemical Science (RSC Publishing). (2020, August 31). Reference-free NOE NMR analysis. [Link]
-
ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. [Link]
-
University of Colorado Anschutz Medical Campus. (n.d.). CD or ORD-E Temperature Melt Procedure. Retrieved February 5, 2026, from [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 5. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. boddylab.ca [boddylab.ca]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. researchgate.net [researchgate.net]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is a valuable building block in medicinal chemistry, but its handling and disposal require a thorough understanding of its properties and the regulatory landscape. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory requirements.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a clear understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, data from structurally similar Boc-protected azetidines and other cyclic amino acid derivatives provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds often include irritation and potential harm upon ingestion, inhalation, or skin contact.[1][2][3][4][5]
Based on analogous compounds, 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid should be handled as a hazardous substance.
| Hazard Classification | Description | Common Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][3][4][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][4] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][5] | Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3][5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1][4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5] | If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
Given these potential hazards, it is imperative to treat all waste containing this compound, including pure substance, solutions, and contaminated labware, as hazardous chemical waste .
Section 2: The Core Principle: Regulatory Compliance and Professional Disposal
The cornerstone of chemical disposal is adherence to all applicable regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices.[6][7][8]
The single most important directive for the disposal of this compound is that it must be managed by a licensed professional waste disposal contractor. [9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12] Laboratory personnel should never attempt to treat or neutralize chemical waste unless it is a well-documented and approved procedure within their institution's Chemical Hygiene Plan.
Your institution's Environmental Health & Safety (EH&S) department is your primary resource and partner in this process. They will have established procedures and relationships with certified waste handlers.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for handling the waste from the moment of generation to its final collection.
Step 1: Waste Characterization and Segregation
-
Rationale: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container and to ensure the waste is routed to the correct disposal facility.[13][14]
-
Procedure:
-
Identify the waste stream. For 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, this will typically be a "non-halogenated organic solid" or a solution thereof.
-
Do NOT mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[13]
-
Keep different waste streams separate. For example, solid waste, liquid waste, and contaminated sharps should each have their own designated containers.
-
Step 2: Container Selection and Labeling
-
Rationale: The integrity of the waste container is the primary barrier preventing environmental release and exposure.[13] Clear labeling is required by law and is essential for safe handling by all personnel.[7][14]
-
Procedure:
-
Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solids or liquids) that is in good condition with a secure, leak-proof screw-top cap.[13][15]
-
Affix your institution's hazardous waste tag to the container before adding any waste.
-
Clearly write the full, unabbreviated chemical name: "1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid" and list all other components of the waste, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Harmful") by checking the appropriate boxes on the waste tag.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Rationale: An SAA is a designated laboratory area for the collection of hazardous waste, subject to specific EPA regulations to ensure safety and proper management at the point of generation.[13][15]
-
Procedure:
-
Store the labeled waste container in your lab's designated SAA. This area should be under the direct control of laboratory personnel and located at or near the point of waste generation.[6][13]
-
Crucially, keep the waste container closed at all times, except when you are actively adding waste. [12][15] This is a common and serious regulatory violation.
-
Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Step 4: Arranging for Professional Disposal
-
Rationale: The final disposal method for this type of organic compound is typically high-temperature incineration, which safely and completely destroys the hazardous components.[10][16] This process can only be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Procedure:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), or when the experiment is complete, submit a chemical waste collection request to your institution's EH&S department.[6]
-
Follow their specific instructions for pickup scheduling and temporary storage while awaiting collection.
-
Section 4: Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is a critical part of the overall safety protocol.
-
For Small Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, safety glasses or goggles, and double nitrile gloves.[1]
-
Gently sweep or wipe up the material to avoid creating dust.[17] Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a bag.[1]
-
Seal the bag and place it into your hazardous waste container for solids.
-
Decontaminate the spill area with soap and water, and ventilate the area.[1]
-
-
Decontamination of Labware:
-
Glassware or equipment contaminated with the compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone).
-
This initial rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[18]
-
After the initial rinse, the glassware can typically be washed normally.
-
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid.
Caption: Workflow for the compliant disposal of chemical waste.
By adhering to this structured and cautious approach, you ensure that your vital research is conducted not only effectively but also with the highest standards of safety and environmental responsibility. Always prioritize consulting your institution's specific guidelines and EH&S professionals.
References
-
Enamine, Safety Data Sheet. This document provides hazard identification, precautionary statements, and first-aid measures for a related chemical compound. Source: Enamine1
-
PPG, Safety Data Sheet. This SDS outlines general procedures for handling large spills and waste disposal via licensed contractors. Source: PPG9
-
Fisher Scientific, Safety Data Sheet. This document provides guidance on cleaning up spills of solid chemical materials. Source: Fisher Scientific17
-
Capot Chemical Co., Ltd., MSDS of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid. This SDS for a similar compound specifies incineration as a disposal method. Source: Capot Chemical10
-
GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. This article outlines EPA regulations and best practices for storing and disposing of laboratory chemical waste. Source: GAIACA6
-
TCI Chemicals, 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine Product Information. This product page lists hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Source: TCI Chemicals2
-
American Chemical Society, Hazardous Waste and Disposal. This resource provides general guidelines for what can and cannot be disposed of via trash or drain. Source: American Chemical Society11
-
Apollo Scientific, Safety Data Sheet for (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. This SDS for a related compound lists multiple hazard statements including H302, H315, and H319. Source: Apollo Scientific3
-
Key Organics, Safety Data Sheet. This document provides comprehensive hazard information and disposal instructions, including the use of absorbents for spills. Source: Key Organics4
-
TCI Chemicals, Safety Data Sheet. This SDS details disposal methods, emphasizing the use of a licensed waste disposal company. Source: TCI Chemicals
-
Lehigh University, Hazardous Waste Disposal Procedures Handbook. This handbook provides guidance on the disposal of contaminated labware and empty containers. Source: Lehigh University18
-
Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. This guide explains requirements for Satellite Accumulation Areas and the segregation of chemical wastes. Source: Central Washington University13
-
CymitQuimica, Safety Data Sheet. This SDS lists multiple hazards for a similar compound, including skin, eye, and respiratory irritation. Source: CymitQuimica5
-
OSHA, 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. This is the primary OSHA standard governing laboratory safety, including requirements for labeling and access to SDSs. Source: Occupational Safety and Health Administration7
-
Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. This guide explicitly forbids the disposal of hazardous waste via sewer or evaporation and details container management. Source: Vanderbilt University Medical Center12
-
OSHA, Laboratory Safety Chemical Hygiene Plan Fact Sheet. This document summarizes the mandatory requirements of a Chemical Hygiene Plan (CHP) under the OSHA Laboratory standard. Source: Occupational Safety and Health Administration8
-
US Bio-Clean, Are You In Compliance With Proper Lab Waste Disposal Regulations? This article discusses common disposal methods for lab waste, including incineration as an EPA-approved method. Source: US Bio-Clean16
-
US Bio-Clean, OSHA Compliance For Laboratories. This article emphasizes the importance of proper labeling, segregation, and use of professional waste contractors for laboratory chemical waste. Source: US Bio-Clean14
-
University of Pennsylvania, Laboratory Chemical Waste Management Guidelines. This guide details the essential rules for managing hazardous waste, including container selection and the use of Satellite Accumulation Areas. Source: University of Pennsylvania EHRS15
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine | 141699-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. capotchem.cn [capotchem.cn]
- 11. acs.org [acs.org]
- 12. vumc.org [vumc.org]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 17. fishersci.com [fishersci.com]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
